Apoptosis inducer 35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21ClN8O2S2 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
ethyl 2-[[5-[[4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H21ClN8O2S2/c1-2-34-20(33)13-36-22-29-27-19(31(22)16-9-7-15(24)8-10-16)12-35-23-30-28-21(32(23)25)18-11-14-5-3-4-6-17(14)26-18/h3-11,26H,2,12-13,25H2,1H3 |
InChI Key |
ZFLBETRLSDFLIB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Part 1: Compound 35 as a PI3Kα Inhibitor
An In-depth Technical Guide on the Core Mechanism of Action of Apoptosis Inducer 35
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The term "this compound" is not a standardized nomenclature for a single molecular entity. Based on current scientific literature, this term can be interpreted in two primary contexts: as Compound 35 , a synthetic small molecule inhibitor of PI3Kα, or as Interleukin-35 (IL-35) , a heterodimeric cytokine with a complex role in cancer biology. This guide provides a detailed technical overview of the mechanism of action for both entities, presenting quantitative data, experimental protocols, and signaling pathway visualizations to aid in research and drug development.
Compound 35 is a novel imidazo[1,2-a]pyridine (B132010) derivative identified as a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2][3] Aberrant activation of the PI3K/Akt signaling pathway is a frequent event in many human cancers, making PI3Kα a key target for anticancer drug development. Compound 35 exerts its pro-apoptotic effects by disrupting this critical cell survival pathway.
Core Mechanism of Action
The primary mechanism of action for Compound 35 is the direct inhibition of PI3Kα kinase activity. By binding to the kinase domain of p110α, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B).
Deactivation of Akt has several downstream consequences that culminate in apoptosis and cell cycle arrest:
-
Inhibition of Anti-Apoptotic Signaling: Akt normally phosphorylates and inactivates pro-apoptotic proteins such as Bad. By inhibiting Akt, Compound 35 prevents the inactivation of these proteins, allowing them to promote apoptosis.
-
Downregulation of Cell Survival Factors: The PI3K/Akt pathway promotes the expression of several anti-apoptotic and cell survival proteins. Inhibition of this pathway can lead to a decrease in the levels of proteins like Bcl-2 and survivin.
-
Induction of Cell Cycle Arrest: The PI3K/Akt pathway is also crucial for cell cycle progression. Inhibition by Compound 35 has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Specifically, it has been observed to induce S phase arrest in T47D breast cancer cells.[1][3][4]
Quantitative Data
The following tables summarize the key quantitative data for Compound 35 from the primary literature.
Table 1: Kinase Inhibitory Activity of Compound 35
| Target | IC₅₀ (nM) |
| PI3Kα | 150 |
Data from in vitro enzymatic assays.[1][3]
Table 2: Antiproliferative Activity of Compound 35
| Cell Line | Cancer Type | IC₅₀ (µM) |
| T47D | Human Breast Cancer | 7.9 |
| MCF-7 | Human Breast Cancer | 9.4 |
Data from cell viability assays.[1][3]
Table 3: Apoptosis Induction by Compound 35 in T47D Cells
| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| 0 (DMSO control) | - | - |
| 50 | 1.51 | 21.8 |
Data from Annexin V/7-AAD staining followed by flow cytometry analysis after 24 hours of exposure.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Compound 35 as a PI3Kα inhibitor.
Experimental Protocols
PI3Kα Kinase Assay (In Vitro Enzymatic Assay)
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and Compound 35 at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of PI3Kα, PIP2, and the inhibitor.
-
Detection: The production of PIP3 is quantified, typically using a luminescence-based assay where the amount of ATP remaining is measured. A decrease in signal indicates kinase activity.
-
Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., T47D, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Compound 35 or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.
Apoptosis Assay (Annexin V/7-AAD Staining and Flow Cytometry)
-
Cell Treatment: T47D cells are treated with Compound 35 (e.g., 50 µM) or DMSO for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive, 7-AAD negative cells are considered early apoptotic, while double-positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified.[1]
Part 2: Interleukin-35 (IL-35) as an Apoptosis Modulator
Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the EBI3 (Epstein-Barr virus-induced gene 3) and p35 (IL-12α) subunits.[5][6] While primarily known for its immunosuppressive functions, recent studies have revealed a role for IL-35 in directly modulating cancer cell growth and survival, including the induction of apoptosis.[5][7]
Core Mechanism of Action
The pro-apoptotic mechanism of IL-35 in cancer cells is multifaceted and appears to be context-dependent. Overexpression of IL-35 in certain cancer cell lines has been shown to increase their sensitivity to apoptotic stimuli.[5][6] The key molecular events include:
-
Regulation of Apoptosis-Related Genes: IL-35 can modulate the expression of key proteins in the apoptotic cascade. It has been shown to upregulate the expression of the death receptor Fas (CD95) while concurrently downregulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[5][6]
-
Induction of Cell Cycle Arrest: IL-35 can induce cell cycle arrest at the G1 phase, which is often a prerequisite for apoptosis. This is associated with the downregulation of cell cycle regulatory proteins like Cyclin D1.[5][6]
-
Signaling through STAT Pathways: IL-35 is known to signal through the JAK-STAT pathway, primarily activating STAT1 and STAT4. While the direct link between IL-35-mediated STAT activation and the apoptotic machinery is still under investigation, these pathways are known to be involved in cell fate decisions.
It is important to note that the role of IL-35 in cancer is complex, with some studies suggesting it can also promote tumor growth and immune evasion in different contexts.
Quantitative Data
The following table presents quantitative data on the pro-apoptotic effects of IL-35 in the context of TNF-α-induced apoptosis in bone marrow cells.
Table 4: Effect of IL-35 on TNF-α-Induced Apoptosis in Bone Marrow Cells
| Treatment | Apoptotic Cells (%) |
| Control | 5.0 ± 1.2 |
| IL-35 only | 5.3 ± 1.5 |
| TNF-α only | 10.7 ± 3.2 |
| TNF-α + IL-35 | 32.8 ± 4.4 |
Data from Annexin V/FITC-PI staining and flow cytometry after 24 hours of incubation. The increase in apoptosis in the co-treated group was statistically significant compared to the TNF-α-treated group (p < 0.05).[8]
Signaling Pathway Diagram
Caption: Pro-apoptotic signaling of Interleukin-35 in cancer cells.
Experimental Protocols
Cell Culture and IL-35 Overexpression
-
Vector Construction: The cDNA sequences for the IL-35 subunits (p35 and EBI3) are cloned into a mammalian expression vector.
-
Transfection: Human cancer cell lines are transfected with the IL-35 expression vector or an empty vector control using a suitable transfection reagent.
-
Selection: Stably transfected cells are selected using an appropriate antibiotic.
-
Verification: Overexpression of IL-35 is confirmed by methods such as RT-PCR for mRNA levels and ELISA or Western blot for protein levels.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Total protein is extracted from IL-35 overexpressing and control cells.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Fas, Bcl-2, survivin, Cyclin D1, and a loading control like β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: IL-35 overexpressing and control cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G1 phase indicates G1 arrest.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. IL-35 over-expression increases apoptosis sensitivity and suppresses cell growth in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Interleukin-35 Inhibits TNF-α-Induced Osteoclastogenesis and Promotes Apoptosis via Shifting the Activation From TNF Receptor-Associated Death Domain (TRADD)–TRAF2 to TRADD–Fas-Associated Death Domain by JAK1/STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Inducer Compound 35: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
This technical guide provides an in-depth overview of a novel apoptosis-inducing agent, identified as compound 35 in a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, apoptosis, and medicinal chemistry.
Discovery and Design Rationale
Compound 35 was identified through a focused drug discovery effort aimed at developing potent inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][4]
The design of compound 35 was based on the Imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[5][6] Researchers systematically modified the 2, 6, and 8 positions of this scaffold to optimize its inhibitory activity against PI3Kα.[1][7] This systematic structure-activity relationship (SAR) study led to the identification of compound 35 as a highly potent inhibitor.[1][7]
Synthesis of Compound 35
The synthesis of compound 35, an Imidazo[1,2-a]pyridine derivative, is achieved through a multi-step process. The general synthetic route for this class of compounds is outlined below.[1][7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Targets of Apoptosis Inducer 35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the target identification and mechanism of action for compounds referred to as "Apoptosis Inducer 35." Our investigation reveals that "this compound" is not a single, universally recognized molecule but rather a designation used for distinct compounds in various research contexts. This guide will focus on three such compounds, each with a unique chemical structure and biological target, offering a comprehensive overview of their apoptosis-inducing properties.
Case Study 1: The PI3Kα Inhibitor - An Imidazo[1,2-a]pyridine Derivative
A potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα), this Imidazo[1,2-a]pyridine derivative, designated as compound 35 in its discovery study, has demonstrated significant pro-apoptotic activity in breast cancer cell lines.[1]
Quantitative Data
| Compound | Target | Cell Line | IC50 (PI3Kα) | Antiproliferative IC50 | Reference |
| Imidazo[1,2-a]pyridine Derivative (Compound 35) | PI3Kα | T47D (Breast Cancer) | 150 nM | Not explicitly stated for compound 35 alone | [1] |
| PIK-75 (Reference Compound) | PI3Kα | Various | 5.8 nM | Not explicitly stated | [2] |
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.[3][4] PI3Kα, when activated, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad, and activates pro-survival transcription factors. By inhibiting PI3Kα, this Imidazo[1,2-a]pyridine derivative blocks the production of PIP3, leading to the suppression of Akt signaling and subsequent induction of apoptosis.[5][6]
Experimental Protocols
PI3Kα HTRF Kinase Assay:
This assay is a high-throughput method to measure the enzymatic activity of PI3Kα.[7]
-
Principle: The assay quantifies the conversion of PIP2 to PIP3. A Europium cryptate-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer compete for binding. High PI3Kα activity leads to increased endogenous PIP3, displacing the tracer and resulting in a low Homogeneous Time-Resolved Fluorescence (HTRF) signal. Inhibition of PI3Kα results in a high HTRF signal.[7]
-
Methodology:
-
Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in DMSO.
-
Dispense 1 µL of each dilution into a 384-well assay plate.
-
Add 10 µL of a master mix containing recombinant human PI3Kα and PIP2 substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of HTRF detection mix containing the Eu3+-labeled anti-PIP3 antibody and d2-labeled PIP3 tracer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Cell Cycle Analysis by Flow Cytometry:
This protocol is used to determine the effect of the compound on cell cycle distribution.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Seed T47D cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Imidazo[1,2-a]pyridine derivative for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
-
Case Study 2: The Curcumin (B1669340) Derivative "35e"
A novel curcumin derivative, 4,4-diallyl curcumin bis(2,2-hydroxymethyl)propanoate (designated as 35e), has been shown to overcome radio-resistance in colorectal cancer cells by inducing apoptosis.[8]
Quantitative Data
| Compound | Cell Line | Effect | Method | Reference |
| Curcumin Derivative (35e) | HT29/RR (Radio-resistant Colorectal Cancer) | Dose-dependent reduction in cell viability | MTT Assay | [8] |
| Curcumin Derivative (35e) | HT29/RR | Increased caspase-3 and caspase-9 activity | Caspase Activity Assay | [8] |
Signaling Pathway
The curcumin derivative 35e induces apoptosis through the intrinsic (mitochondrial) pathway. It upregulates the expression of pro-apoptotic proteins BID and BAD, while downregulating the anti-apoptotic protein BCL-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8][9]
Experimental Protocols
DAPI/TUNEL Staining for Apoptosis Detection:
This method combines two staining techniques to visualize apoptotic cells.
-
Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA, allowing for the visualization of nuclear morphology. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) is an assay that detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Methodology:
-
Grow HT29/RR cells on coverslips in a 6-well plate.
-
Treat the cells with the curcumin derivative 35e for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with TdT enzyme and a fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei (DAPI) and will be positive for TUNEL staining.
-
Caspase Activity Assay:
This assay quantifies the activity of specific caspases.
-
Principle: The assay utilizes a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3) that is conjugated to a fluorescent reporter molecule. When the caspase is active, it cleaves the substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the caspase activity.
-
Methodology:
-
Plate HT29/RR cells in a 96-well plate.
-
Treat the cells with the curcumin derivative 35e.
-
Lyse the cells to release the caspases.
-
Add the caspase substrate to the cell lysate.
-
Incubate at 37°C to allow for substrate cleavage.
-
Measure the fluorescence using a microplate reader.
-
Calculate the fold-change in caspase activity relative to untreated control cells.
-
Case Study 3: The Lipopeptide Apoptosis Inducer
In this case, "compound 35" refers to a specific synthetic linear lipopeptide within a library of related compounds. The study of this library revealed a strong correlation between the length of the fatty acid chain and the compound's cytotoxic and apoptosis-inducing activity.[10]
Quantitative Data
| Compound Series | Fatty Acid Chain Length | Cytotoxic Activity (IC50) | Correlation | Reference |
| Lipopeptides (compounds 35-44) | C9-C18 | Varies with chain length | Longer chains (C14-C18) show higher cytotoxicity | [10] |
| Lipopeptides (compounds 43, 44) | C17, C18 | ~8 µM across multiple cancer cell lines | Highest activity in the series | [10] |
Mechanism of Action
While the precise molecular target is not definitively identified in the provided literature, the data strongly suggests that these lipopeptides induce apoptosis by disrupting the cell membrane. The length of the hydrophobic fatty acid tail is critical for this activity, with longer chains likely facilitating more effective insertion into and perturbation of the cancer cell membrane, leading to the initiation of apoptotic signaling cascades.[11][12]
Experimental Protocols
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., B16F10, HeLa, HT-29) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the lipopeptide for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with the lipopeptide.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[13]
-
This guide illustrates the importance of precise compound identification in drug discovery and provides a framework for the detailed characterization of novel apoptosis-inducing agents. The presented data and protocols serve as a valuable resource for researchers working to understand and exploit the mechanisms of programmed cell death for therapeutic benefit.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Anti-cancer Effects of a Novel Curcumin Derivative, 4,4-Diallyl Curcumin Bis(2,2-Hydroxymethyl)Propanoate (35e), on Radio-resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines [mdpi.com]
- 11. Effect of the microbial lipopeptide on tumor cell lines: apoptosis induced by disturbing the fatty acid composition of cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Apoptosis Inducer 35: A Multi-Targeted Approach to Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Mechanism of Action
Structure-Activity Relationship (SAR)
| Structural Moiety | Modification | Impact on Activity | Rationale |
| Pyrimidine (B1678525) Core | Substitution at C2, C4, and C6 positions | Modulates kinase binding affinity and selectivity. | The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, crucial for interaction with the hinge region of the kinase domain. Substituents at key positions can enhance these interactions or provide additional contacts within the ATP-binding pocket. |
| Aniline/Aryl Group at C2/C4 | Introduction of electron-withdrawing or donating groups | Influences potency and pharmacokinetic properties. | Modifications to the electronic properties of the aryl ring can affect the overall electron density of the molecule, impacting its binding affinity. Lipophilic or hydrophilic groups can alter solubility and cell permeability. |
| Linker between Pyrimidine and other moieties | Variation in length and flexibility | Optimizes spatial orientation for target engagement. | A flexible or rigid linker can correctly position other functional groups to interact with specific amino acid residues in the target protein, thereby increasing potency and selectivity. |
| Terminal Functional Groups | Addition of solubilizing or reactive groups | Improves drug-like properties and can enable covalent binding. | Groups that enhance aqueous solubility are often added to improve bioavailability. Reactive groups, such as acrylamides, can form covalent bonds with cysteine residues in the kinase active site, leading to irreversible inhibition. |
Experimental Protocols
The characterization of Apoptosis Inducer 35 involves a series of standard and specialized biological assays. The following are detailed methodologies for key experiments typically cited in the evaluation of such compounds.
Cell Proliferation Assay (MTT Assay)
-
Methodology:
-
Seed cancer cells (e.g., A549, Jurkat) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis (Flow Cytometry)
-
Methodology:
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Methodology:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
-
Methodology:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, p38, p-p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Visualizations
The multi-targeted nature of this compound is best understood by visualizing its impact on key signaling pathways.
Caption: Signaling pathway inhibited by this compound.
The following diagram illustrates a typical experimental workflow for evaluating a novel apoptosis-inducing compound.
References
An In-Depth Technical Guide to Apoptosis Induction and Caspase Activation by "Apoptosis Inducer 35"
For Researchers, Scientists, and Drug Development Professionals
The term "Apoptosis Inducer 35" is not a standardized nomenclature in scientific literature. However, research points to two distinct molecules that align with this descriptor: a synthetic PI3Kα inhibitor known as Compound 35 , and the cytokine Interleukin-35 (IL-35) . This technical guide provides a comprehensive overview of both molecules, detailing their mechanisms of action, caspase activation pathways, quantitative data, and the experimental protocols used to characterize their pro-apoptotic effects.
Part 1: Compound 35 - A PI3Kα Inhibitor
Compound 35 is a potent 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivative that selectively inhibits the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2][3][4] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. By inhibiting PI3Kα, Compound 35 disrupts this pro-survival signaling, leading to cell cycle arrest and apoptosis.[1][2]
Core Signaling Pathway and Caspase Activation
The primary mechanism of action for Compound 35 is the inhibition of PI3Kα, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).
Deactivated Akt is unable to phosphorylate and inhibit its downstream pro-apoptotic targets, including the Bcl-2 family member Bad and the Forkhead box O (FOXO) transcription factors. This leads to the activation of the intrinsic apoptosis pathway. While the specific caspases activated by Compound 35 have not been fully detailed in the available literature, the inhibition of the PI3K/Akt pathway is known to culminate in the activation of the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3 and caspase-7.[5] These executioner caspases then cleave a multitude of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]
Quantitative Data
The pro-apoptotic and anti-proliferative effects of Compound 35 have been quantified in enzymatic and cell-based assays.[2][4]
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | PI3Kα (enzymatic assay) | 150 nM | [2][4] |
| Apoptosis Induction | T47D (breast cancer) | 23.31% (Early + Late) at 50 µM | [2] |
| Cell Cycle Arrest | T47D (breast cancer) | S-phase arrest | [1][2] |
Experimental Protocols
-
Objective: To determine the cytotoxic effect of Compound 35 on cancer cells.
-
Methodology:
-
Seed T47D cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound 35 (or DMSO as a vehicle control) and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
-
Objective: To quantify the percentage of apoptotic cells following treatment with Compound 35.[2][8][9][10][11][12]
-
Methodology:
-
Seed T47D cells in a 6-well plate and treat with the desired concentration of Compound 35 (e.g., 50 µM) for 24 hours.[2]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Part 2: Interleukin-35 (IL-35) - A Cytokine with Pro-Apoptotic Activity
Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the EBI3 and p35 subunits.[13] While primarily known for its immunosuppressive and anti-inflammatory functions, emerging evidence reveals a paradoxical role for IL-35 in cancer biology. Overexpression of IL-35 in certain cancer cells can suppress their growth, induce cell cycle arrest, and increase their sensitivity to apoptosis.[13]
Core Signaling Pathways and Caspase Activation
IL-35 can induce or sensitize cells to apoptosis through at least two distinct mechanisms, often culminating in the activation of both intrinsic and extrinsic caspase pathways.
Overexpression of IL-35 in human cancer cells has been shown to up-regulate the expression of the death receptor Fas (CD95) while concurrently down-regulating the anti-apoptotic proteins Bcl-2 and survivin.[13]
-
Extrinsic Pathway: The upregulation of Fas makes cells more susceptible to apoptosis induced by the Fas ligand (FasL). Binding of FasL to Fas triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the recruitment and auto-activation of pro-caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3.[14][15][16][17][18]
-
Intrinsic Pathway: The downregulation of Bcl-2, an anti-apoptotic protein that guards the mitochondrial outer membrane, destabilizes the mitochondria. This allows for the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of the initiator caspase-9. Caspase-9 subsequently activates caspase-3.[15]
In the presence of the pro-inflammatory cytokine TNF-α, IL-35 can shift the balance of TNF receptor 1 (TNFR1) signaling from a pro-survival to a pro-apoptotic outcome.[19]
-
Pro-survival (without IL-35): Typically, TNF-α binding to TNFR1 recruits TRADD, TRAF2, and RIP1, leading to the activation of the NF-κB pathway, which promotes cell survival.
-
Pro-apoptotic (with IL-35): IL-35 signaling (via JAK1/STAT1) interferes with this pathway. It promotes the formation of a secondary complex where TRADD disassociates and binds to FADD (Fas-Associated Death Domain). FADD then recruits and activates pro-caspase-8, which in turn activates the executioner caspase-3, leading to apoptosis.[19]
Quantitative Data
The pro-apoptotic effects of IL-35, particularly in synergy with other stimuli like TNF-α, have been quantified.
| Cell Type | Treatment | Apoptotic Cells (%) | Key Observation | Reference |
| Bone Marrow Monocytes | Control | 5.0 ± 1.2 | Baseline | [19] |
| IL-35 only | 5.3 ± 1.5 | No significant change | [19] | |
| TNF-α only | 10.7 ± 3.2 | Slight increase | [19] | |
| IL-35 + TNF-α | 32.8 ± 4.4 | Significant increase | [19] |
Experimental Protocols
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[13][19][20][21][22][23]
-
Methodology (for cultured cells):
-
Culture cells on coverslips and treat with IL-35 and/or TNF-α for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Incubate the cells with TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will exhibit bright fluorescence.
-
-
Objective: To detect the activation of key apoptotic proteins.[6][7][24]
-
Methodology:
-
Treat cells with IL-35 and/or TNF-α. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on a 12-15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, or cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved forms of caspases and PARP indicates apoptosis activation.
-
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. The roles of Fas, Fas ligand and Bcl-2 in T cell apoptosis in the central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 16. Bcl‐2 and Fas/APO‐1 regulate distinct pathways to lymphocyte apoptosis. | The EMBO Journal [link.springer.com]
- 17. Bcl-2 and Fas/APO-1 regulate distinct pathways to lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interleukin-35 Inhibits TNF-α-Induced Osteoclastogenesis and Promotes Apoptosis via Shifting the Activation From TNF Receptor-Associated Death Domain (TRADD)–TRAF2 to TRADD–Fas-Associated Death Domain by JAK1/STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis inducer 35 for basic research applications
An In-depth Technical Guide to Apoptosis Inducer 35 for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "this compound" is not universally attributed to a single molecule. Instead, it can refer to at least two distinct chemical entities that have been identified to induce programmed cell death in research settings. This guide provides a comprehensive overview of both: Interleukin-35 (IL-35) , a cytokine with a complex role in cancer biology, and Compound 35 , a synthetic small molecule inhibitor of PI3Kα. This document will clearly delineate the mechanisms, experimental data, and protocols associated with each, providing researchers with the necessary information for their application in basic and preclinical studies.
Part 1: Interleukin-35 (IL-35) as an Apoptosis Inducer
Interleukin-35 is a heterodimeric cytokine belonging to the IL-12 family, composed of the Epstein-Barr virus-induced gene 3 (EBI3) and the p35 subunit of IL-12. While initially identified for its immunosuppressive functions, emerging evidence has highlighted its paradoxical role in cancer, where it can also act as an anti-tumor agent by inducing apoptosis in cancer cells.[1]
Mechanism of Action
Overexpression of IL-35 in cancer cells has been shown to suppress cell growth and sensitize them to apoptosis.[1] This is achieved through the regulation of key apoptosis-related proteins. The proposed mechanism involves the upregulation of the death receptor Fas (CD95), which, upon binding to its ligand (FasL), initiates the extrinsic apoptosis pathway. Concurrently, IL-35 downregulates several anti-apoptotic and cell cycle progression proteins, including Bcl-2, survivin, and cyclin D1.[1] This concerted action shifts the cellular balance towards programmed cell death.
Signaling Pathway
The signaling cascade of IL-35 in apoptosis induction is initiated by its binding to a receptor complex composed of IL-12Rβ2 and gp130. This interaction leads to the activation of the JAK-STAT signaling pathway, specifically activating STAT1 and STAT4. These transcription factors then modulate the expression of target genes, including the upregulation of Fas and downregulation of anti-apoptotic factors like Bcl-2.
Data Presentation
The following table summarizes the molecular changes observed in cancer cells overexpressing IL-35, leading to apoptosis.
| Molecule | Effect of IL-35 Overexpression | Functional Consequence | Reference |
| Fas (CD95) | Upregulation | Promotes extrinsic apoptosis pathway | [1] |
| Bcl-2 | Downregulation | Reduces inhibition of apoptosis | [1] |
| Survivin | Downregulation | Promotes apoptosis | [1] |
| Cyclin D1 | Downregulation | Induces G1 cell cycle arrest | [1] |
Experimental Protocols
-
Cell Lines: Human cancer cell lines (e.g., HeLa, A549, HepG2).
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For IL-35 overexpression, cells are transiently transfected with a mammalian expression vector encoding the human EBI3 and p35 subunits of IL-35 using a lipid-based transfection reagent according to the manufacturer's instructions. An empty vector is used as a negative control.
-
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.
-
Procedure:
-
Harvest transfected cells (approximately 1 x 10^6 cells) by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Principle: To detect changes in the expression levels of proteins such as Fas, Bcl-2, survivin, and cyclin D1.
-
Procedure:
-
Lyse transfected cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Fas, Bcl-2, survivin, cyclin D1, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Part 2: Compound 35 as an Apoptosis Inducer
"Compound 35" in the context of apoptosis induction refers to a specific 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivative. This small molecule has been identified as a potent inhibitor of Phosphatidylinositol-3-Kinase alpha (PI3Kα), a key enzyme in a major cell survival pathway.
Mechanism of Action
Compound 35 exerts its pro-apoptotic effects by inhibiting the PI3Kα enzyme. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3Kα, Compound 35 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of the downstream kinase Akt. Inactivation of Akt leads to the de-inhibition of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis.
Signaling Pathway
Data Presentation
The following table summarizes the quantitative data for Compound 35's activity against PI3Kα and cancer cell lines.
| Parameter | Value | Cell Line | Assay |
| PI3Kα Inhibition | |||
| IC50 | Nanomolar potency | - | Kinase Assay |
| Antiproliferative Activity | |||
| IC50 | 7.9 µM | T47D (Breast Cancer) | Cell Viability Assay |
| IC50 | 9.4 µM | MCF-7 (Breast Cancer) | Cell Viability Assay |
| Apoptosis Induction | |||
| Early Apoptosis | 1.51% | T47D (at 50 µM) | Annexin V/7-AAD |
| Late Apoptosis | 21.8% | T47D (at 50 µM) | Annexin V/7-AAD |
| Cell Cycle Effect | S phase arrest | T47D | Flow Cytometry |
Experimental Protocols
-
Principle: To measure the in vitro inhibitory activity of Compound 35 against the PI3Kα enzyme. This is often performed using a luminescence-based assay that quantifies ATP consumption.
-
Procedure:
-
Prepare a reaction mixture containing recombinant human PI3Kα, the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in a kinase buffer.
-
Add varying concentrations of Compound 35 to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add a kinase detection reagent that contains luciferase. The amount of light produced is inversely proportional to the amount of ATP remaining, and thus to the kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
Principle: To determine the concentration of Compound 35 that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells (e.g., T47D, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 35 for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
-
Principle: To determine the effect of Compound 35 on the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with Compound 35 at the desired concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Conclusion
"this compound" encompasses both the cytokine Interleukin-35 and the synthetic imidazopyridine derivative, Compound 35. While both can induce apoptosis in cancer cells, they do so through distinct mechanisms. IL-35 modulates the expression of key apoptosis-related proteins, often in a context-dependent manner, whereas Compound 35 acts as a targeted inhibitor of the PI3Kα signaling pathway. This guide provides the foundational knowledge, quantitative data, and experimental protocols for researchers to effectively utilize these molecules in their studies of programmed cell death and cancer therapeutics. It is crucial for investigators to specify which "this compound" they are referencing to ensure clarity and reproducibility in their research.
References
Preliminary Studies on Apoptosis Inducer 35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy. Apoptosis Inducer 35 is a novel small molecule agent under investigation for its potential as a targeted anti-cancer therapeutic. This document provides a comprehensive overview of the preliminary toxicity studies conducted on this compound. It details the cytotoxic and apoptotic effects observed in preclinical models, outlines the experimental protocols utilized for these assessments, and presents the current understanding of its mechanism of action through key signaling pathways. The information herein is intended to serve as a foundational resource for researchers engaged in the further development and characterization of this compound.
Introduction to Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[1][2] This process is tightly regulated by a complex network of signaling pathways. Dysregulation of apoptosis is a hallmark of cancer, where malignant cells evade this natural cell death mechanism, leading to uncontrolled proliferation.[1][2] Therapeutic strategies aimed at reactivating apoptotic pathways in cancer cells are of significant interest in oncology research.[1][3]
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
-
The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding transmembrane death receptors.[1] This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates downstream effector caspases, such as caspase-3, to execute cell death.[4][5]
-
The Intrinsic Pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal.[3] These signals converge at the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[6] Activated caspase-9 proceeds to activate effector caspases, culminating in apoptosis.[6]
Both pathways converge on the activation of effector caspases, which are responsible for the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[3]
Quantitative Toxicity Profile of this compound
The following tables summarize the quantitative data from preliminary in vitro and in vivo toxicity studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.2 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colorectal Carcinoma | 10.1 |
| NIH3T3 | Normal Fibroblast | > 100 |
IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: In Vivo Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Key Observations |
| Balb/c Mice | Intraperitoneal (IP) | 150 | Mild sedation at higher doses |
| Balb/c Mice | Oral (PO) | > 500 | No observable adverse effects |
LD50 (lethal dose, 50%) values represent the dose required to be lethal to 50% of the tested population.
Experimental Protocols
Detailed methodologies for the key experiments performed to assess the toxicity and mechanism of action of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer and normal cell lines.
Materials:
-
Cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, NIH3T3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (caspase-3/7) in response to this compound treatment.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
-
96-well white-walled plates
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells and incubate at room temperature for 1 hour.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescence intensity is proportional to the amount of caspase activity.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in apoptosis and the general workflow for toxicity assessment.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Caption: General workflow for preclinical toxicity assessment.
Conclusion and Future Directions
Preliminary studies indicate that this compound exhibits selective cytotoxicity against a range of cancer cell lines while showing minimal toxicity to normal cells in vitro. The compound effectively induces apoptosis, likely through the activation of the intrinsic and/or extrinsic pathways, as evidenced by the activation of executioner caspases. In vivo acute toxicity studies suggest a favorable safety profile, particularly when administered orally.
Further research is warranted to elucidate the precise molecular targets of this compound and to fully characterize its pharmacokinetic and pharmacodynamic properties. Long-term toxicity studies and efficacy evaluations in various preclinical cancer models will be crucial for its continued development as a potential anti-cancer therapeutic.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in cells | Abcam [abcam.com]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Apoptosis Inducer 35 (Interleukin-35) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the Interleukin-12 (IL-12) family, composed of the p35 subunit of IL-12 and the Epstein-Barr virus-induced gene 3 (EBI3). Initially identified for its immunosuppressive functions, recent studies have unveiled a novel role for IL-35 in promoting apoptosis in various cancer cell lines. This makes it a compelling target for cancer research and therapeutic development. Overexpression of IL-35 has been shown to suppress tumor growth, induce cell cycle arrest, and increase the sensitivity of cancer cells to apoptotic stimuli.[1] These application notes provide a comprehensive guide to utilizing recombinant IL-35 in cell culture for the induction of apoptosis.
Physicochemical Properties and Handling
Recombinant IL-35 is typically supplied as a lyophilized powder.[2][3][4][5] Proper handling and storage are crucial for maintaining its biological activity.
Reconstitution:
-
Centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.
-
Reconstitute the protein in sterile phosphate-buffered saline (PBS), pH 7.4, or as recommended by the supplier's datasheet.[2][5] A common recommendation is to reconstitute to a concentration of 0.1-1.0 mg/mL.[2][6][7]
-
Gently pipette the solution to dissolve the powder. Do not vortex. [2][6][7]
Storage and Stability:
-
Lyophilized Protein: Store at -20°C to -80°C for long-term stability (up to 12 months).[2][3][4][5] It may be stable for a few weeks at room temperature.[3]
-
Reconstituted Protein: Aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.[2][3][5] Store aliquots at -80°C for several months.[2][4][5] For short-term storage (up to one month), it can be kept at 2-8°C.[2][4][5]
-
Carrier Protein: For long-term storage of the reconstituted protein, the addition of a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) is recommended to prevent loss of activity and adsorption to the vial surface.[3]
Mechanism of Action in Apoptosis Induction
IL-35 induces apoptosis through a multi-faceted mechanism that involves both the extrinsic and intrinsic apoptotic pathways.
-
Signaling Pathway Activation: IL-35 binds to its receptor complex, which can be a heterodimer of IL-12Rβ2 and gp130, or homodimers of each chain.[8] This binding activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, primarily involving STAT1 and STAT4.[8]
-
Modulation of Apoptosis-Related Proteins:
-
Upregulation of Pro-Apoptotic Proteins: Overexpression of IL-35 leads to an upregulation of the Fas receptor (Fas), a key component of the extrinsic death receptor pathway.[1]
-
Downregulation of Anti-Apoptotic Proteins: IL-35 has been shown to downregulate the expression of several anti-apoptotic proteins, including Bcl-2, survivin, and cyclin D1.[1] The downregulation of Bcl-2 disrupts the mitochondrial outer membrane integrity, favoring the release of pro-apoptotic factors.
-
Caspase Activation: The signaling cascade initiated by IL-35 ultimately leads to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.
-
Below is a diagram illustrating the signaling pathway of IL-35 in apoptosis induction.
Quantitative Data for IL-35 Induced Apoptosis
The effective concentration of IL-35 for inducing apoptosis is cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Cell Line | Effective Concentration (rhIL-35) | Treatment Duration | Observed Effect | Reference |
| DLD1 (Colon Cancer) | 1, 10, 100 ng/mL | Not specified | Dose-dependent increase in apoptosis | [9] |
| HT-29 (Colon Cancer) | 1, 10, 100 ng/mL | Not specified | Dose-dependent increase in apoptosis | [9] |
| HepG2 (Hepatocellular Carcinoma) | Not specified (overexpression) | 48 hours | Increased sensitivity to serum starvation-induced apoptosis | [10] |
| PANC-1 (Pancreatic Cancer) | 1000 ng/mL | 48 hours | Increased cell viability (Note: conflicting reports exist) | [7] |
Note: The effect of IL-35 can be context-dependent, with some studies reporting pro-proliferative effects in certain cancer types.[7] Therefore, careful validation in the cell line of interest is crucial.
Experimental Protocols
Protocol 1: General Protocol for Induction of Apoptosis using Recombinant IL-35
This protocol provides a general framework for treating adherent or suspension cells with recombinant IL-35 to induce apoptosis.
Materials:
-
Recombinant Human IL-35 (rhIL-35)
-
Complete cell culture medium appropriate for the cell line
-
Sterile PBS, pH 7.4
-
Cell line of interest
-
Tissue culture plates or flasks
-
Hemocytometer or automated cell counter
-
Reagents for apoptosis detection (e.g., Annexin V-FITC Apoptosis Detection Kit)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a multi-well plate (e.g., 6-well or 24-well) at a density that will allow for optimal growth and treatment without reaching confluency.
-
For suspension cells, seed the cells in a flask or multi-well plate at a recommended density for your cell line.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment (for adherent cells) and recovery.
-
-
Preparation of IL-35 Working Solution:
-
Reconstitute the lyophilized rhIL-35 according to the manufacturer's instructions to create a stock solution (e.g., 100 µg/mL).
-
Dilute the stock solution in complete cell culture medium to prepare the desired final concentrations for treatment (e.g., 1, 10, 100 ng/mL). Prepare a vehicle control using the same dilution of the reconstitution buffer (e.g., PBS) in the culture medium.
-
-
Treatment of Cells:
-
Carefully remove the old medium from the cells.
-
Add the prepared IL-35 working solutions or the vehicle control to the respective wells/flasks.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Assessment of Apoptosis:
-
Following incubation, harvest the cells. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.
-
Analyze the cells for apoptosis using a preferred method, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay.
-
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest the IL-35 treated and control cells as described in the general protocol.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for studying IL-35 induced apoptosis.
Conclusion
Interleukin-35 presents a promising avenue for inducing apoptosis in cancer cells. Successful application in cell culture requires careful handling of the recombinant protein and optimization of experimental conditions such as concentration and incubation time for the specific cell line under investigation. The protocols and data provided herein serve as a comprehensive guide for researchers to explore the apoptotic potential of IL-35 in their models of interest.
References
- 1. IL-35 over-expression increases apoptosis sensitivity and suppresses cell growth in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. raybiotech.com [raybiotech.com]
- 4. cellgs.com [cellgs.com]
- 5. mybiosource.com [mybiosource.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Interleukin-35 as an Emerging Player in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-35 expression is associated with colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Staurosporine: An Inducer of Apoptosis in in vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Staurosporine is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases. Originally isolated from the bacterium Streptomyces staurosporeus, it is widely utilized in in vitro research as a reliable and effective inducer of apoptosis in a multitude of cell lines. Its mechanism of action, while complex and potentially cell-type dependent, primarily involves the inhibition of a wide array of kinases, leading to the activation of the intrinsic apoptotic pathway. These notes provide detailed protocols and dosage guidelines for the use of Staurosporine in inducing apoptosis for in vitro studies.
Quantitative Data Presentation
The effective concentration and incubation time of Staurosporine for apoptosis induction can vary significantly depending on the cell line. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for a specific cell type. The following table summarizes effective dosages from various studies.
| Cell Line | Concentration | Incubation Time | Observed Effects |
| Human Leukemic (U-937) | 1 µM | 24 hours | 38% total apoptosis |
| Human Leukemic (U-937) | 0.5 µM | 18 hours | 18% total apoptosis |
| Septo-hippocampal cultures | 0.5 µM | 24 hours | Apoptotic neuronal cell death |
| Human Corneal Endothelial | 0.2 µM | Up to 24 hours | Apoptosis with caspase-3 activation |
| Non-malignant Breast (HBL-100) | 50 nM | 48 hours | 100% apoptosis |
| Metastatic Breast (T47D) | 50 µM | 24 hours | ~100% apoptosis |
| Pancreatic Carcinoma (PaTu 8988t and Panc-1) | 1 µM | Not specified | Activation of caspase-9 and increased apoptosis |
| Retinal Ganglion (RGC-5) | 50 nM | 24 hours | Increased caspase 3/7 activity and apoptosis |
| Rat Astrocytes | 100 nM | 6 hours | Induction of apoptosis |
Experimental Protocols
Preparation of Staurosporine Stock Solution
Materials:
-
Staurosporine powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes, sterile
Protocol:
-
Allow the Staurosporine vial to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of Staurosporine powder in high-quality, sterile DMSO. For example, to prepare 1 ml of a 1 mM stock solution of Staurosporine (Molecular Weight: 466.53 g/mol ), dissolve 0.467 mg of Staurosporine in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Induction of Apoptosis in Cell Culture
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Staurosporine stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
The following day, dilute the 1 mM Staurosporine stock solution in pre-warmed complete cell culture medium to the desired final concentration. A common starting concentration for many cell lines is 1 µM.[1][2][3] It is crucial to also prepare a vehicle control by adding the same volume of DMSO (without Staurosporine) to the medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Staurosporine or the vehicle control.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period. Incubation times can range from 1 to 24 hours, or even longer, depending on the cell line and the desired apoptotic stage.[1][3][4] A time-course experiment is recommended to determine the optimal incubation time.
-
Following incubation, the cells can be harvested and analyzed for apoptotic markers using various assays.
Assessment of Apoptosis
Several methods can be used to detect and quantify apoptosis. Common techniques include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes, such as caspase-3, caspase-8, and caspase-9, using colorimetric, fluorometric, or luminometric substrates.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting: This technique can be used to detect the cleavage of PARP or the release of cytochrome c from the mitochondria into the cytoplasm.
-
Morphological Analysis: Changes in cell morphology, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using phase-contrast or fluorescence microscopy.
Visualizations
Experimental Workflow for Apoptosis Induction and Analysis
Caption: A flowchart illustrating the key steps for in vitro apoptosis induction using Staurosporine.
Signaling Pathway of Staurosporine-Induced Apoptosis
Caption: A simplified diagram of the intrinsic apoptotic pathway induced by Staurosporine.
References
Application Notes and Protocols for Apoptosis Induction using a Novel Chemical Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] Chemical agents that can modulate apoptosis are valuable tools in both basic research and therapeutic development.[3] This document provides detailed application notes and protocols for the use of a representative chemical agent, herein referred to as "Apoptosis Inducer 35," for the induction of apoptosis in cultured cells. The methodologies described are based on established principles and techniques for studying programmed cell death.[4][5]
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[1][6] Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of apoptosis.[6][7][8] Chemical inducers of apoptosis can act on various targets within these pathways to trigger cell death.[9] The optimal treatment time and concentration for apoptosis induction are highly dependent on the specific compound, the cell type being treated, and the experimental context.[3][10] Therefore, it is essential to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system.
Data Presentation: Representative Treatment Conditions for Chemical Apoptosis Inducers
The following table summarizes typical concentrations and treatment times for several well-characterized chemical inducers of apoptosis across different cell lines. This data serves as a starting point for optimizing the treatment conditions for a novel compound like "this compound."
| Apoptosis Inducer | Cell Line | Concentration Range | Treatment Time | Key Apoptotic Events Observed |
| Camptothecin | Jurkat | 4-6 µM | 4-6 hours | Caspase activation, DNA fragmentation[11] |
| Staurosporine | Jurkat | 1 µM | 3-6 hours | Caspase activation[4] |
| EL4 | Not specified | 5-6 hours | DNA fragmentation[10] | |
| HCE | Not specified | 24 hours | DNA fragmentation[10] | |
| Doxorubicin | HL-60 | 0.2 µg/ml | 40-48 hours | DNA laddering, p53 induction[4][10] |
| Etoposide | Various | Varies | 8-72 hours | DNA damage response[4] |
| Corosolic acid | MDA-MB-231 | 10-20 µM | 48 hours | Caspase-3, -8, -9 activation[12] |
| Hydrogen Peroxide | 293T | 0.1-1.6 mM | Varies | Necroptosis and/or apoptosis[13] |
| Primary fibroblasts | < 0.4 mM | Up to 36 hours | Apoptosis[13] |
Experimental Protocols
I. General Workflow for Assessing a Novel Apoptosis Inducer
This workflow outlines the key steps for characterizing the apoptosis-inducing potential of a new chemical entity.
II. Protocol for Induction of Apoptosis with "this compound"
This protocol provides a general guideline for treating cultured cells with a chemical apoptosis inducer.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Tissue culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of approximately 1 x 10⁶ cells per 10 cm² dish.
-
For suspension cells, seed at a concentration of approximately 1 x 10⁶ cells/mL in a T75 flask.[4]
-
Allow cells to adhere (for adherent lines) or stabilize for 24 hours in a humidified incubator.
-
-
Treatment:
-
Prepare serial dilutions of "this compound" in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 0.1 µM to 100 µM) to determine the optimal dose.
-
Include a vehicle-treated control (e.g., equivalent volume of DMSO) and an untreated negative control.[3]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of "this compound" or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.[10] Apoptotic events can typically be detected between 8 to 72 hours post-treatment, depending on the agent and cell line.
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a conical tube.
-
For adherent cells, gently scrape the cells or use trypsinization to detach them, then collect the cells in a conical tube.
-
Centrifuge the cell suspension at 300-350 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
The cell pellet is now ready for downstream apoptosis detection assays.
-
III. Protocol for Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells as described in the induction protocol.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
IV. Protocol for Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-3/7 Activity Assay Kit (fluorogenic or colorimetric)
-
Cell Lysis Buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Treat and harvest cells as described in the induction protocol.
-
Lyse the cells using the provided Cell Lysis Buffer.
-
Incubate the cell lysate with the caspase-3/7 substrate according to the manufacturer's instructions. Active caspases will cleave the substrate, releasing a fluorescent or colored product.[5]
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the fold-change in caspase activity relative to the untreated control.
Signaling Pathways in Apoptosis
Chemical inducers can trigger apoptosis through the intrinsic or extrinsic pathways.
Intrinsic (Mitochondrial) Pathway
This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.
Extrinsic (Death Receptor) Pathway
This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Apoptosis Inducer Compounds Products: R&D Systems [rndsystems.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is Hydrogen Peroxide a Suitable Apoptosis Inducer for All Cell Types? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Interleukin-35 as an Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the p35 and EBI3 subunits. Initially identified for its immunosuppressive functions, recent studies have unveiled a complex and often contradictory role for IL-35 in cancer progression and apoptosis. Depending on the cancer type and the tumor microenvironment, IL-35 can either promote tumor growth or act as a tumor suppressor by inducing apoptosis.[1][2][3] This dual functionality makes IL-35 a compelling target for cancer research and therapeutic development.
Overexpression of IL-35 in some human cancer cells has been shown to suppress cell growth, induce G1 phase cell cycle arrest, and enhance sensitivity to apoptosis.[4][5][6] The pro-apoptotic effects of IL-35 are mediated through the upregulation of pro-apoptotic proteins like Fas and the downregulation of anti-apoptotic proteins such as Bcl-2, survivin, and cyclinD1.[4][5] The primary signaling cascades implicated in IL-35-mediated apoptosis include the JAK/STAT and p38 MAPK pathways.[7][8]
These application notes provide a comprehensive guide for the in vivo experimental design to investigate the apoptosis-inducing potential of Interleukin-35 in preclinical cancer models. The following protocols and methodologies are intended to offer a structured approach for researchers aiming to elucidate the therapeutic utility of IL-35.
Signaling Pathways and Experimental Workflow
The signaling pathway of IL-35 in apoptosis induction and a typical in vivo experimental workflow are depicted below.
Caption: IL-35 signaling pathway leading to apoptosis.
Caption: Workflow for in vivo assessment of IL-35.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies investigating the effects of IL-35 on tumor growth and apoptosis.
Table 1: In Vivo Tumor Growth Inhibition by IL-35
| Cancer Model | Animal Model | IL-35 Administration Method | Dosage/Concentration | Tumor Volume Reduction (%) | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft Mice | Neutralizing antibody against IL-35 with gemcitabine | Not Specified | Significant decrease | [9] |
| Melanoma (B16F10) | C57BL/6 Mice | Intratumoral injection of recombinant IL-7/IL-15 (related cytokine therapy) | 20 µ g/injection | >80% | [10] |
| Plasmacytoma (J558) | BALB/c Mice | Subcutaneous injection of IL-35 expressing J558 cells | 5x10^6 cells | Increased tumor growth | [1][8] |
Table 2: In Vivo Apoptosis Induction by IL-35
| Cancer Model/Disease | Animal Model | Apoptosis Assay | IL-35 Treatment | Result | Reference |
| Acute Respiratory Distress Syndrome (ARDS) | C57BL/6 Mice | TUNEL Assay | 0.3 µg/g recombinant IL-35 | Reduced lung cell apoptosis | [11] |
| TNF-α-induced Osteoclastogenesis | Murine Calvarial Osteolysis Model | TUNEL and Annexin V/FITC | 100 ng/ml IL-35 | Significantly enhanced apoptosis | [3] |
| Prostate Cancer (DU-145) | Athymic Nude Mice | TUNEL Assay | Adenovirus-mediated gene delivery (related therapy) | Increased double-stranded DNA breaks | [12] |
Experimental Protocols
Protocol 1: Xenograft Mouse Model for In Vivo Efficacy of IL-35
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the anti-tumor and pro-apoptotic effects of IL-35.
Materials:
-
Animal Model: 4-6 week old female athymic nude mice (or other appropriate strain, e.g., BALB/c, C57BL/6).
-
Cell Lines: Human or murine cancer cell lines (e.g., HepG2, DU-145, J558, B16-F10).
-
IL-35: Recombinant murine or human IL-35, or a plasmid vector for IL-35 expression.
-
Vehicle Control: Phosphate-buffered saline (PBS) or appropriate empty vector control.
-
Cultrex Basement Membrane Extract (BME), Type 3 (optional, to improve tumor take).
-
Sterile syringes and needles (27-30 gauge).
-
Digital calipers.
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free media at a concentration of 1x10^7 to 2x10^7 cells/mL. Keep cells on ice.
-
Tumor Cell Inoculation:
-
If using BME, mix the cell suspension with an equal volume of cold Cultrex BME.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2x10^6 cells) into the flank of each mouse.[13]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~100-200 mm³).
-
Measure tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (length × width²)/2.[1]
-
-
IL-35 Administration:
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
For systemic administration, inject recombinant IL-35 (e.g., 0.3 µg/g) or vehicle control intraperitoneally or intravenously according to the desired dosing schedule.[11]
-
For intratumoral administration, inject a specific dose (e.g., 10-30 µ g/mouse ) of recombinant IL-35 directly into the tumor.[10][14]
-
For gene therapy approaches, administer the IL-35 expression vector as per the specific protocol.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and tumor monitoring for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach the maximum allowed size.
-
Euthanize mice and carefully excise the tumors.
-
Divide the tumor tissue for various downstream analyses: fix one portion in 10% neutral buffered formalin for histology and immunohistochemistry (TUNEL assay), and snap-freeze the other portion in liquid nitrogen for protein extraction (Western blot, caspase activity assay).
-
Protocol 2: TUNEL Assay for Apoptosis Detection in Tumor Tissue
This protocol details the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for identifying apoptotic cells in paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor sections (5 µm).
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Proteinase K solution (20 µg/mL).
-
TUNEL assay kit (e.g., Click-iT™ Plus TUNEL Assay).
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).[15]
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).[4]
-
TdT Reaction Mix.[4]
-
Fluorescently labeled dUTPs or BrdUTP with a corresponding detection system.
-
DAPI or Hoechst for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tumor sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K for 15-30 minutes at room temperature to retrieve antigens.[4]
-
Wash slides with PBS.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the specific TUNEL kit.
-
Briefly, incubate the sections with the TdT reaction mix containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C for 60 minutes.[4][7]
-
Include a positive control (pre-treat a slide with DNase I) and a negative control (omit the TdT enzyme).[4]
-
-
Detection and Counterstaining:
-
If using an indirect method (e.g., BrdUTP), incubate with the detection antibody.
-
Wash slides with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Quantification:
-
Mount the slides with antifade mounting medium.
-
Visualize the slides under a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the label) in the nuclei, while all nuclei will be stained blue with DAPI/Hoechst.
-
Quantify the percentage of TUNEL-positive cells in multiple high-power fields for each tumor section.
-
Protocol 3: Caspase-3 Activity Assay in Tumor Tissue
This protocol outlines the measurement of caspase-3 activity in tumor lysates as an indicator of apoptosis.
Materials:
-
Frozen tumor tissue.
-
Lysis buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS).[16]
-
Protein quantification assay (e.g., BCA assay).
-
Caspase-3 fluorometric assay kit.
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[17][18]
-
96-well microplate (black or white, depending on the assay).
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Tissue Homogenization:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or similar assay.
-
-
Caspase-3 Activity Measurement:
-
Follow the instructions of the caspase-3 activity assay kit.
-
In a 96-well plate, add a standardized amount of protein (e.g., 50-200 µg) from each tumor lysate to individual wells.[18]
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA, Ex/Em ~360/460 nm for AMC).[2][18]
-
Calculate the caspase-3 activity, often expressed as fold change relative to the control group.
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection and quantification of pro- and anti-apoptotic proteins (e.g., Fas, Bcl-2) in tumor lysates.
Materials:
-
Tumor protein lysates (prepared as in Protocol 3).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and blotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Fas, Bcl-2, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for blot detection.
Procedure:
-
Protein Separation:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[21]
-
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo experiments to thoroughly investigate the role of Interleukin-35 as an apoptosis inducer in various cancer models.
References
- 1. Tumor-derived IL-35 promotes tumor growth by enhancing myeloid cell accumulation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clyte.tech [clyte.tech]
- 5. IL-35 over-expression increases apoptosis sensitivity and suppresses cell growth in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Interleukin-35 as an Emerging Player in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. edspace.american.edu [edspace.american.edu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis in Jurkat Cells with Apoptosis Inducer IL-35
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the EBI3 (Epstein-Barr virus-induced gene 3) and p35 (IL-12α) subunits.[1][2][3] While initially identified for its immunosuppressive functions, emerging evidence suggests a role for IL-35 in cancer biology, including the suppression of tumor cell growth and the induction of apoptosis.[1][4] In certain human cancer cells, overexpression of IL-35 has been shown to increase sensitivity to apoptosis.[1][3] This document provides detailed application notes and protocols for utilizing IL-35 to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line commonly used as a model for studying T-cell leukemia and apoptosis.
The proposed mechanism of IL-35-mediated apoptosis involves the upregulation of the Fas receptor (a key component of the extrinsic apoptosis pathway) and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, which are central to the intrinsic mitochondrial pathway.[1]
Data Presentation
Table 1: Summary of IL-35 Effects on Apoptosis-Related Gene and Protein Expression
| Gene/Protein | Effect of IL-35 Overexpression | Implication for Apoptosis |
| Fas | Upregulation | Sensitization to extrinsic apoptosis pathway |
| Bcl-2 | Downregulation | Promotion of intrinsic apoptosis pathway |
| Survivin | Downregulation | Inhibition of apoptosis is reduced |
| Cyclin D1 | Downregulation | Induction of cell cycle arrest (G1 phase) |
Note: The quantitative effects of recombinant IL-35 on Jurkat cells specifically are not extensively detailed in the provided search results and would need to be determined empirically. The data presented is based on studies of IL-35 overexpression in other human cancer cell lines.
Signaling Pathways
The signaling cascade initiated by IL-35 is not fully elucidated but is known to involve the JAK-STAT pathway.[4] Upon binding to its receptor, which may be a heterodimer of IL-12Rβ2 and gp130, IL-35 can activate STAT1 and STAT4.[4] The downstream effects on apoptosis-related genes like Fas, Bcl-2, and survivin are likely mediated by these or other transcription factors.
Caption: IL-35 signaling pathway leading to apoptosis.
Experimental Protocols
1. Culture and Maintenance of Jurkat Cells
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
2. Induction of Apoptosis with IL-35
This protocol describes the treatment of Jurkat cells with recombinant human IL-35 to induce apoptosis.
-
Materials:
-
Jurkat cells in logarithmic growth phase.
-
Complete RPMI-1640 medium.
-
Recombinant Human IL-35.
-
Phosphate-buffered saline (PBS).
-
6-well tissue culture plates.
-
-
Procedure:
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL in fresh, complete RPMI-1640 medium in 6-well plates.
-
Prepare a stock solution of recombinant human IL-35 in sterile PBS or other recommended buffer.
-
Treat the cells with varying concentrations of IL-35 (e.g., 10, 50, 100 ng/mL). A dose-response experiment is recommended to determine the optimal concentration.
-
Include an untreated control (vehicle only) in parallel.
-
Incubate the cells for different time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.[5]
-
Harvest the cells by centrifugation at 300-350 x g for 5 minutes for subsequent analysis.[6]
-
3. Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Materials:
-
Treated and untreated Jurkat cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g, 5 min).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
4. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, a hallmark of apoptosis.[8]
-
Materials:
-
Treated and untreated Jurkat cells.
-
Luminescent or fluorescent caspase-3/7 assay kit.
-
Opaque-walled 96-well plates (for luminescence).
-
Plate reader (luminometer or fluorometer).
-
-
Procedure:
-
Seed Jurkat cells in a 96-well plate and treat with IL-35 as described above.
-
Follow the manufacturer's protocol for the specific caspase-3/7 assay kit. This typically involves adding a reagent containing a proluminescent or fluorogenic caspase substrate directly to the cell culture.
-
Incubate for the recommended time at room temperature.
-
Measure luminescence or fluorescence using a plate reader. An increase in signal corresponds to increased caspase-3/7 activity.
-
5. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of proteins like Bcl-2, Fas, and cleaved PARP.
-
Materials:
-
Treated and untreated Jurkat cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Fas, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. Use β-actin as a loading control.
-
Experimental Workflow
Caption: Experimental workflow for apoptosis induction.
References
- 1. IL-35 over-expression increases apoptosis sensitivity and suppresses cell growth in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-35 inhibits cell pyroptosis and attenuates cell injury in TNF-α-induced bronchial epithelial cells via p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-35 as an Emerging Player in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dp.univr.it [dp.univr.it]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Detecting Apoptosis Induced by Apoptosis Inducer 35: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism for many therapeutic agents. Apoptosis inducers are compounds that trigger this cell death cascade through various mechanisms, such as activating caspases or inhibiting anti-apoptotic proteins.[1] This document provides detailed protocols for detecting and quantifying apoptosis in cells treated with a generic apoptosis-inducing agent, referred to here as "Apoptosis Inducer 35."
The following protocols describe well-established methods for assessing apoptosis, including Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, Caspase-3/7 activity assays to measure executioner caspase activation, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[2][3][4][5] Additionally, a protocol for Western blotting of key apoptosis-regulating proteins, Bcl-2 and Bax, is included to analyze the intrinsic apoptotic pathway.
Signaling Pathways and Experimental Workflow
The induction of apoptosis by a therapeutic agent like this compound typically involves a cascade of molecular events. These can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of executioner caspases.
References
- 1. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. clyte.tech [clyte.tech]
- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Detection of Apoptosis Induced by Apoptosis Inducer 35 Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The study of apoptosis-inducing agents is a key area of research in drug development. This document provides detailed protocols for inducing apoptosis with a research compound, Apoptosis Inducer 35 (Compound 35), and subsequently detecting apoptotic cells using Annexin V staining and flow cytometry.
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting PI3Kα, this compound disrupts this pro-survival signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant PI3K pathway activation.[1][2]
Annexin V is a cellular protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet. This exposure of PS on the cell surface serves as an "eat me" signal for phagocytes. Fluorochrome-conjugated Annexin V can be used to specifically label apoptotic cells by binding to the exposed PS, allowing for their detection and quantification.
Data Presentation
The following table summarizes the in vitro activity of this compound in human breast cancer cell lines.
| Cell Line | Target | IC50 (µM) | Effect | Reference |
| T47D | PI3Kα | 7.9 | Induces S-phase cell cycle arrest and apoptosis | [1] |
| MCF-7 | PI3Kα | 9.4 | Inhibits cell proliferation | [1] |
Signaling Pathway of Apoptosis Induction by this compound
This compound inhibits the PI3Kα enzyme, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is often constitutively active in cancer, promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. Inhibition of PI3Kα by this compound leads to a downstream cascade of events that ultimately triggers the intrinsic pathway of apoptosis.
Caption: PI3K/AKT signaling pathway and the induction of apoptosis by this compound.
Experimental Workflow for Annexin V Staining
The following diagram outlines the key steps in the detection of apoptosis using Annexin V staining followed by flow cytometry analysis.
Caption: Experimental workflow for Annexin V and Propidium Iodide staining.
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., T47D human breast cancer cell line)
-
Complete cell culture medium
-
This compound (or other apoptosis-inducing agent)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Distilled water
-
Flow cytometer
Preparation of Reagents
-
1X Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock solution with distilled water. For example, to make 10 mL of 1X Binding Buffer, mix 1 mL of 10X Binding Buffer with 9 mL of distilled water. Keep on ice.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM. Store at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.
Cell Treatment to Induce Apoptosis
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include a vehicle-treated control (e.g., DMSO at the same final concentration as the highest concentration of this compound).
-
It is also recommended to include a positive control for apoptosis (e.g., cells treated with staurosporine (B1682477) or etoposide) and a negative (untreated) control.
Annexin V Staining Protocol
This protocol is for a single sample. The procedure should be performed for all experimental and control groups.
-
Harvest Cells:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Gently detach the cells using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Wash Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Wash the cells twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (within 1 hour).
Flow Cytometry Analysis
-
Set up the flow cytometer to detect FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).
-
Use unstained cells to set the baseline fluorescence.
-
Use cells stained only with Annexin V-FITC and cells stained only with PI to set up compensation.
-
Acquire data for each sample.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
Conclusion
This application note provides a comprehensive guide for the induction of apoptosis using this compound and the subsequent detection of apoptotic cells via Annexin V staining. The provided protocols and diagrams offer a clear framework for researchers to investigate the pro-apoptotic effects of novel compounds, contributing to the advancement of drug discovery and development in oncology and other fields where apoptosis plays a critical role. Careful adherence to these protocols will ensure reliable and reproducible results.
References
Application Notes and Protocols for Western Blot Analysis of Caspase Cleavage Following Treatment with Apoptosis Inducer 35
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of caspase cleavage by Western blot analysis in cell lysates following treatment with Apoptosis Inducer 35. This compound is a multi-targeted inhibitor that has been shown to reduce the expression of EGFR, AKT, ERK, and P38-MAPKα, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 and Jurkat.[1][2][3][4]
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[5] Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3 and caspase-7).[5][6] Executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6] Western blotting is a widely used and powerful technique to detect the cleavage of caspases and their substrates, such as Poly (ADP-ribose) polymerase (PARP), thereby confirming the induction of apoptosis.
Signaling Pathway of this compound
This compound is a multi-targeted inhibitor that suppresses key survival signaling pathways, including those mediated by EGFR, AKT, ERK, and P38-MAPKα.[1][2][3][4] The inhibition of these pathways converges to promote apoptosis through the activation of the caspase cascade. The diagram below illustrates the putative signaling pathway.
Expected Quantitative Data from Western Blot Analysis
The following table represents typical quantitative data obtained from a Western blot experiment analyzing caspase cleavage in a cancer cell line treated with this compound for 24 hours. Data is presented as the fold change in the densitometric intensity of the protein bands normalized to a loading control (e.g., β-actin or GAPDH) and relative to the untreated control.
| Target Protein | Treatment | Fold Change (Normalized Intensity vs. Control) |
| Cleaved Caspase-9 | Untreated Control | 1.0 |
| This compound (10 µM) | 3.5 | |
| This compound (20 µM) | 6.2 | |
| Cleaved Caspase-3 | Untreated Control | 1.0 |
| This compound (10 µM) | 4.8 | |
| This compound (20 µM) | 8.1 | |
| Cleaved PARP | Untreated Control | 1.0 |
| This compound (10 µM) | 5.3 | |
| This compound (20 µM) | 9.7 | |
| Pro-Caspase-3 | Untreated Control | 1.0 |
| This compound (10 µM) | 0.4 | |
| This compound (20 µM) | 0.2 |
Detailed Protocol: Western Blot for Caspase Cleavage
This protocol provides a step-by-step guide for the detection of cleaved caspases and PARP by Western blot.
Experimental Workflow
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., A549, Jurkat), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Apoptosis Induction: this compound, DMSO (vehicle control).
-
Lysis and Sample Preparation: RIPA buffer, protease and phosphatase inhibitor cocktail, BCA protein assay kit, Laemmli sample buffer.
-
Electrophoresis: Mini-PROTEAN TGX precast gels (or hand-casted polyacrylamide gels), Tris/Glycine/SDS running buffer.
-
Blotting: PVDF membrane, transfer buffer (Tris/Glycine/Methanol), methanol (B129727).
-
Immunodetection: Blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-cleaved caspase-9, rabbit anti-cleaved PARP, mouse anti-β-actin), HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP), TBST (Tris-buffered saline with 0.1% Tween-20), enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel in Tris/Glycine/SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate the PVDF membrane by incubating in methanol for 1 minute, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.
-
High background: Increase washing times, decrease antibody concentrations, or use a different blocking agent.
-
Non-specific bands: Ensure proper antibody dilution and blocking. Use a more specific antibody if necessary.
By following this protocol, researchers can effectively analyze the induction of apoptosis by this compound through the detection of caspase cleavage, providing valuable insights for cancer research and drug development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Jurkat cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Inducer 35 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the identification of small molecules that can modulate apoptosis is a key objective in drug discovery. Apoptosis Inducer 35 has been identified as a potent inducer of apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel therapeutic candidates.
This compound , also known as PI3K-IN-35 , is a selective inhibitor of Class I PI3K enzymes. By targeting the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, this compound effectively triggers cell cycle arrest and apoptosis in susceptible cell lines.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting PI3K isoforms, leading to a downstream cascade of events. The PI3K pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of PI3K by this compound leads to reduced phosphorylation of AKT, a key downstream effector. This, in turn, relieves the inhibitory effects on pro-apoptotic proteins and promotes cell cycle arrest, ultimately culminating in programmed cell death.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its biological activity.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC₅₀ (µM) |
| PI3K-α | 13.98 |
| PI3K-β | 7.22 |
| PI3K-δ | 10.94 |
IC₅₀ values represent the concentration of the compound required for 50% inhibition of the enzyme's activity.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Treatment Conditions |
| Leukemia SR | Antiproliferative | IC₅₀ | 13.59 µM | 48 hours |
| Leukemia SR | Apoptosis Induction | % of Apoptotic Cells | 16.98% | 10 µM, 48 hours |
| Leukemia SR | Cell Cycle Analysis | % of Cells in G2/M | 41.61% | 10 µM, 48 hours |
High-Throughput Screening (HTS) Protocols
This section outlines representative protocols for using this compound in HTS campaigns. These protocols are intended as a starting point and may require optimization based on the specific cell line, instrumentation, and screening library.
HTS Workflow for Identifying Apoptosis Inducers
Protocol 1: Primary High-Throughput Screening using a Caspase-3/7 Glo Assay
This assay quantitatively measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a dependency on the PI3K pathway)
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
384-well white, opaque-bottom assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to the desired seeding density (to be optimized for each cell line, typically 2,000-5,000 cells/well).
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series for the positive control (e.g., starting from 50 µM).
-
Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of library compounds, positive control (this compound), and negative control (DMSO) to the appropriate wells. The final concentration of compounds should be in the desired screening range (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plates for a predetermined time, based on the known kinetics of apoptosis induction by PI3K inhibitors (e.g., 24-48 hours), at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 25 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
-
Signal Development and Detection:
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the Z'-factor to assess the quality of the assay using the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Normalize the data from the screen, with the negative control (DMSO) representing 0% activity and the positive control (a high concentration of this compound) representing 100% activity.
-
Identify "hits" as compounds that exhibit a statistically significant increase in caspase activity above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).
Protocol 2: Secondary Confirmatory Assay using Annexin V-FITC/Propidium Iodide (PI) Staining by High-Content Imaging
This assay confirms apoptosis by detecting the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and membrane permeability (a marker of late apoptosis/necrosis).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Hoechst 33342 (for nuclear counterstaining)
-
384-well black, clear-bottom imaging plates
-
Automated liquid handler
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, using imaging-compatible plates.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
Prepare a staining solution containing Annexin V-FITC, Propidium Iodide, and Hoechst 33342 in 1X Annexin V Binding Buffer.
-
Carefully remove the culture medium from the wells.
-
Add 25 µL of the staining solution to each well.
-
Incubate the plates at room temperature for 15-20 minutes, protected from light.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue), FITC (green), and Propidium Iodide (red).
-
Acquire multiple fields per well to ensure robust statistics.
-
Data Analysis:
-
Use image analysis software to segment and identify individual cells based on the nuclear stain (Hoechst).
-
Quantify the fluorescence intensity for Annexin V-FITC and Propidium Iodide for each cell.
-
Classify cells into four populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
-
Calculate the percentage of apoptotic cells (early + late) for each treatment.
-
Generate dose-response curves for confirmed hits and calculate EC₅₀ values.
Concluding Remarks
This compound serves as a valuable tool for studying the PI3K signaling pathway and as a robust positive control in high-throughput screens for novel apoptosis-inducing agents. The protocols provided herein offer a framework for the successful implementation of HTS campaigns. It is imperative that each assay is carefully optimized and validated for the specific experimental conditions to ensure the generation of high-quality, reproducible data, which is fundamental to the successful discovery of new therapeutic leads.
Application Notes and Protocols: Apoptosis-Inducing Factor (AIF) in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process. However, its dysregulation is a key factor in the pathology of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. A pivotal mediator in a specific form of this process is the Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein that orchestrates caspase-independent cell death. Upon receiving a death signal, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to neuronal demise. These application notes provide an overview of AIF's role in neurodegenerative disease models and detailed protocols for its study.
AIF in Neurodegenerative Disease Models
Alzheimer's Disease
In the context of Alzheimer's disease, evidence suggests an early involvement of AIF-mediated neuronal death.[1] Studies have shown increased AIF immunoreactivity in the hippocampus of Alzheimer's patients.[1] Notably, nuclear translocation of AIF is observed in apoptotic pyramidal neurons in the early stages of the disease.[1] The TgCRND8 mouse model of Alzheimer's disease exhibits age-related, region-specific increases in the expression of truncated AIF (tAIF), the form responsible for inducing cell death, particularly in the cortex.[2] This is accompanied by mitochondrial dysfunction, a known hallmark of Alzheimer's pathology.[2]
Parkinson's Disease
In models of Parkinson's disease, AIF-mediated cell death is also implicated. For instance, in cellular models using the neurotoxin MPTP, which mimics Parkinson's pathology, AIF translocation to the nucleus is a key event in the subsequent neuronal death cascade. The SH-SY5Y neuroblastoma cell line, when treated with agents like staurosporine, serves as a common in vitro model to study the molecular pathways of Parkinson's, including the involvement of AIF.[3][4][5]
Huntington's Disease
Huntington's disease, a genetic neurodegenerative disorder, is characterized by the selective loss of medium spiny neurons in the striatum. While the primary pathogenic mechanism involves the mutant huntingtin protein, downstream apoptotic pathways, including the AIF-mediated caspase-independent pathway, are believed to contribute to neuronal loss.
Quantitative Data on AIF Modulators
The following tables summarize quantitative data for compounds known to induce or inhibit AIF-mediated apoptosis in various neurodegenerative disease models.
| Inducer Compound | Cell Line/Model | Effective Concentration | Observed Effect |
| Staurosporine | SH-SY5Y Neuroblastoma | 100 nM - 1 µM | Induction of apoptosis, AIF nuclear translocation[3][5][6][7] |
| Camptothecin | Primary Cortical Neurons | 1 - 10 µM | Induction of dose-dependent neuronal apoptosis[2][8][9][10] |
| NMDA | Primary Cortical Cultures / In vivo (mouse striatum) | In vitro: Varies; In vivo: 66.7 mM (0.3 µl injection) | Triggers AIF translocation and excitotoxic neuronal death[11] |
| Inhibitor Compound | Cell Line/Model | Effective Concentration/IC50 | Observed Effect |
| AIF(370-394) Peptide | HT-22 Neuronal Cells | 10 - 50 µM | Significant inhibition of neuronal cell loss and AIF/CypA nuclear translocation[12] |
| AIF(370-394) Peptide | SH-SY5Y Neuroblastoma | 50 µM | Strong protective effect against staurosporine-induced cell death[3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. fedoa.unina.it [fedoa.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staurosporine- and H-7-induced cell death in SH-SY5Y neuroblastoma cells is associated with caspase-2 and caspase-3 activation, but not with activation of the FAS/FAS-L-caspase-8 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. Apoptosis-Inducing Factor Is a Key Factor in Neuronal Cell Death Propagated by BAX-Dependent and BAX-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of autophagy dysfunction in the TgCRND8 mouse model of Alzheimer's disease ameliorates amyloid pathologies and memory deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the AIF/CypA complex protects against intrinsic death pathways induced by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Apoptosis Inducer 35
This technical support guide is for researchers, scientists, and drug development professionals experiencing issues with Apoptosis Inducer 35. The following information provides a framework for troubleshooting experiments where the expected apoptotic response is not observed.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that may lead to a failure to observe apoptosis after treatment with this compound.
Question 1: I am not observing any signs of apoptosis after treating my cells with this compound. Where should I start troubleshooting?
Answer: A lack of an apoptotic response can be attributed to several factors related to the compound itself, the cell model used, or the experimental procedure. We recommend a systematic approach to identify the issue.
First, verify the integrity and activity of the compound. Ensure that your this compound stock has been stored correctly and has not degraded. Second, assess the health and suitability of your cells; cell lines can have varying sensitivities and high passage numbers can alter experimental responses.[1] Finally, review and optimize your experimental conditions, as both the concentration of the compound and the duration of treatment are critical parameters.[1] A logical troubleshooting workflow is outlined below.
Figure 1. A systematic workflow for troubleshooting the failure of apoptosis induction.
Question 2: Could my cell line be resistant to this compound?
Answer: Yes, intrinsic or acquired resistance is a common reason for the failure of an apoptosis inducer.[2] Cancer cells can develop resistance through various mechanisms.[3][4] These include:
-
Overexpression of Anti-Apoptotic Proteins: High levels of proteins from the Bcl-2 family (e.g., Bcl-2, Mcl-1) can prevent the activation of the apoptotic cascade.[3][5]
-
Mutations in Key Apoptotic Genes: The tumor suppressor protein p53 is a critical mediator of apoptosis induced by many compounds.[1][6] Cell lines with mutated or non-functional p53 may exhibit resistance.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein can pump the compound out of the cell, preventing it from reaching its target.[1]
-
Altered Signaling Pathways: Cancer cells may have dysregulated signaling pathways that promote survival and inhibit cell death.[3]
To investigate resistance, consider testing a panel of different cell lines or using molecular techniques like Western blotting to check the expression levels of key apoptotic proteins.
Question 3: I am using an Annexin V/PI assay. Is it possible I am missing the apoptotic window?
Answer: Yes, this is a critical point. Apoptosis is a dynamic process, and the window for detecting early apoptotic cells (Annexin V positive, PI negative) can be transient.[1][7]
-
Too Early: If you measure too soon after treatment, a significant number of cells may not have initiated apoptosis.
-
Too Late: If you measure too late, cells may have already progressed to late apoptosis or secondary necrosis, where they will be positive for both Annexin V and PI.[1] This can obscure the distinction between apoptosis and necrosis.
We strongly recommend performing a time-course experiment (e.g., analyzing cells at 6, 12, 24, and 48 hours post-treatment) to identify the optimal time point for detecting apoptosis in your specific cell model and drug concentration.[1]
Question 4: What are good positive controls to use in my apoptosis experiments?
Answer: Using a well-characterized positive control is essential to confirm that your assay and experimental setup are working correctly.[8] The choice of control can depend on the cell line and the expected mechanism of apoptosis. Some commonly used inducers include:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis in most cell lines.[9]
-
Doxorubicin, Etoposide, or Camptothecin: DNA damaging agents that are known to trigger the intrinsic apoptotic pathway.[9][10]
-
TRAIL (TNF-related apoptosis-inducing ligand): Activates the extrinsic apoptosis pathway through death receptors.[2]
Data Presentation: Efficacy of this compound
The following table provides example efficacy data for this compound across several common cancer cell lines. Note that these are representative values, and optimal conditions should be determined empirically for your specific experimental system.
| Cell Line | Cancer Type | Recommended Concentration Range (µM) | Suggested Incubation Time (hours) |
| HeLa | Cervical Cancer | 5 - 20 | 24 - 48 |
| A549 | Lung Carcinoma | 10 - 40 | 24 - 48 |
| MCF-7 | Breast Cancer | 2 - 15 | 12 - 24 |
| Jurkat | T-cell Leukemia | 0.5 - 10 | 6 - 12 |
| PC-3 | Prostate Cancer | 15 - 50 | 48 - 72 |
Apoptosis Signaling Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Many small molecule compounds, like this compound, are hypothesized to function through the intrinsic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Apoptosis Inducer 35 (Apo35) Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Apoptosis Inducer 35 (Apo35) for various cell lines. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Apo35?
A1: The optimal concentration of Apo35 is highly dependent on the specific cell line being used.[1][2] It is recommended to perform a dose-response experiment to determine the effective concentration range for your cells. A good starting point, based on common practices for novel compounds, is to test a broad range of concentrations, for example, from 100 nM to 20 µM.[2] Consulting literature for similar compounds or apoptosis inducers can also provide a potential starting range.[1]
Q2: How long should I treat my cells with Apo35 to observe apoptosis?
A2: The time required to observe apoptosis after Apo35 treatment can vary significantly between cell lines and depends on the concentration used.[2] Apoptotic events can be detected anywhere from 8 to 72 hours post-treatment.[3] It is crucial to perform a time-course experiment in conjunction with your dose-response study to identify the optimal treatment duration. For example, you could measure apoptosis at 12, 24, 48, and 72-hour intervals.[2]
Q3: What are the critical controls to include in my experiments?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve Apo35 (e.g., DMSO) at the highest concentration used in the experiment. This control helps to distinguish the effect of the compound from any effects of the solvent.
-
Untreated Control: Cells that are not exposed to any treatment. This serves as a baseline for cell health and viability.[3]
-
Positive Control: Cells treated with a well-characterized apoptosis inducer (e.g., staurosporine, etoposide) to confirm that the experimental setup and apoptosis detection methods are working correctly.[4][5]
Q4: How can I determine if cell death is due to apoptosis and not necrosis?
A4: It is important to differentiate between apoptosis and necrosis. Assays like Annexin V and Propidium Iodide (PI) staining are commonly used for this purpose.[6]
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Viable cells will be negative for both stains.[4] Morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, which are characteristic of apoptosis, can be observed using microscopy.[7]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Apo35 concentration.
| Problem | Possible Cause | Suggested Solution |
| No apoptotic response observed. | Suboptimal Concentration/Duration: The concentration of Apo35 may be too low, or the treatment time too short. | Perform a comprehensive dose-response (e.g., logarithmic dilutions) and time-course experiment to identify the optimal conditions.[4] |
| Cell Line Resistance: The cell line may be resistant to Apo35-induced apoptosis due to its genetic background (e.g., p53 status, high expression of anti-apoptotic proteins like Bcl-2).[4][8] | Check the literature for the known resistance mechanisms of your cell line. Consider using a different cell line or a combination therapy approach. | |
| Compound Inactivity: The Apo35 compound may have degraded due to improper storage or handling. | Verify the compound's activity using a sensitive cell line or a cell-free assay if available. Ensure proper storage conditions are maintained. | |
| High background cell death in controls. | Unhealthy Cells: The cells may have been unhealthy before the experiment (e.g., high passage number, contamination). | Use low-passage, healthy cells for your experiments. Regularly check for mycoplasma contamination. |
| Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high, causing cytotoxicity. | Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle-only toxicity test. | |
| Inconsistent results between experiments. | Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure accurate and consistent cell seeding density. Allow cells to adhere and resume logarithmic growth before treatment. |
| Reagent Variability: Inconsistent preparation of Apo35 dilutions or assay reagents. | Prepare fresh dilutions of Apo35 for each experiment. Ensure all reagents are within their expiration dates and properly stored. |
Experimental Protocols
Protocol 1: Determining Optimal Apo35 Concentration using an MTT Cell Viability Assay
This protocol is designed to establish a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) of Apo35.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound (Apo35)
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of Apo35 in complete culture medium. A common approach is to use serial dilutions.
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of Apo35 to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Apo35 concentration to determine the IC50 value.
Protocol 2: Quantifying Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound (Apo35)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of Apo35 (determined from the MTT assay) and controls for the optimal duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[4]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Visualizations
Apo35 Signaling Pathway
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways potentially activated by Apo35.
Experimental Workflow for Apo35 Concentration Optimization
Caption: A workflow for optimizing the concentration and treatment duration of Apo35 in cell lines.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot the lack of an apoptotic response after Apo35 treatment.
References
- 1. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of apoptosis in cells | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Apoptosis Inducer 35 (Apo-35)
Welcome to the technical support center for Apoptosis Inducer 35 (Apo-35). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of Apo-35.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving the lyophilized powder of Apo-35. What is the recommended solvent?
A1: Apo-35 is a hydrophobic compound with limited aqueous solubility. For initial stock solutions, we recommend using a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for Apo-35.[1][2][3] For best results, add the solvent directly to the vial of lyophilized powder to prepare a concentrated stock solution (e.g., 10-50 mM). Vortexing or brief sonication can aid dissolution.[1]
Q2: My Apo-35 solution precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" and occurs because the final concentration of the organic solvent (like DMSO) is too low to maintain the solubility of the hydrophobic compound in the aqueous medium.[1][4][5] Here are several strategies to mitigate this:
-
Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to your culture medium, keeping the final DMSO concentration low while achieving the desired working concentration of Apo-35.[1]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your organic solvent first, and then add the final diluted sample to your medium.[3]
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your cells, typically below 0.5%, with many cell lines tolerating up to 0.1%.[3][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
-
Serum Effects: The presence of serum proteins in culture media can sometimes help stabilize small molecules. Consider if your experimental design allows for the use of serum.[6]
Q3: What are the recommended storage conditions for Apo-35, both as a powder and in solution?
A3: Proper storage is critical to maintain the stability and activity of Apo-35.
-
Lyophilized Powder: Store the vial at -20°C, protected from light and moisture.
-
Stock Solution (in DMSO): Prepare small aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots tightly sealed at -20°C or -80°C.[6] For short-term use (within a few days), refrigeration at 4°C may be acceptable, but long-term storage should be at or below -20°C.
Q4: How stable is Apo-35 in cell culture medium at 37°C?
A4: The stability of small molecules in culture media can be variable.[6] Apo-35 is known to degrade over time in aqueous solutions at 37°C. The rate of degradation can be influenced by the pH of the medium and the presence of certain media components.[6] For experiments longer than 24 hours, we recommend replacing the medium with freshly prepared Apo-35 solution every 24 hours to maintain a consistent effective concentration. A stability assessment protocol is provided below to determine the half-life in your specific experimental conditions.
Q5: I am observing inconsistent results in my cell-based apoptosis assays. What could be the cause?
A5: Inconsistent results can stem from solubility or stability issues.[4]
-
Precipitation: Visually inspect the wells of your culture plates under a microscope after adding Apo-35. The presence of crystals or an oily film indicates precipitation, meaning the actual concentration of the soluble compound is lower and more variable than intended.[4]
-
Degradation: If Apo-35 is degrading during your experiment, its effective concentration will decrease over time, leading to variable results. Refer to the stability recommendations in Q4.
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent density, as this can significantly impact their response to treatment.
Data Presentation: Apo-35 Properties
The following tables summarize the solubility and stability characteristics of Apo-35 based on internal validation studies.
Table 1: Solubility of this compound (Apo-35)
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL (~10 mM) | Can be used as an alternative solvent.[7] |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in aqueous buffers. |
Table 2: Stability of this compound (Apo-35) in Solution
| Condition | Half-life (t½) | Recommendations |
| Stock in DMSO at -20°C | > 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock in DMSO at 4°C | ~2 weeks | Suitable for short-term storage only. |
| Diluted in Culture Medium (37°C) | ~18 hours | For long-term experiments, replenish media every 24 hours. |
Experimental Protocols
Protocol 1: Preparation of Apo-35 Stock Solution
-
Bring the vial of lyophilized Apo-35 powder to room temperature before opening.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock of a 500 g/mol compound, add 1 mL DMSO to 5 mg of powder).
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Brief sonication in a water bath can be used if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense into small, single-use aliquots in low-protein-binding tubes.
-
Store aliquots at -20°C or -80°C, protected from light.[6]
Protocol 2: Stability Assessment of Apo-35 in Cell Culture Medium
-
Preparation: Prepare a working solution of Apo-35 in your specific cell culture medium (e.g., 10 µM) by diluting your DMSO stock solution. Include a control with medium and the same final concentration of DMSO.
-
Incubation: Add 1 mL of the prepared solutions to triplicate wells of a 24-well plate. Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).[6]
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.[6]
-
Sample Processing: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the remaining Apo-35 in each sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Plot the concentration of Apo-35 versus time and calculate the half-life (t½) of the compound under your experimental conditions.
Visualizations: Pathways and Workflows
Caption: A plausible intrinsic apoptosis pathway activated by Apo-35.
Caption: Experimental workflow for preparing and using Apo-35.
Caption: A decision tree for troubleshooting Apo-35 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Apoptosis Inducer 35
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Apoptosis Inducer 35. As specific data for a compound with this exact name is limited in publicly available literature, this guide focuses on general principles and common issues encountered with apoptosis-inducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Apoptosis inducers can function through various mechanisms, including the activation of extrinsic or intrinsic apoptotic pathways.[1][2] The extrinsic pathway is often initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[2] The intrinsic pathway is triggered by cellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of caspase-9.[1][2] Both pathways converge on the activation of executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[1] Without specific data for "this compound," it is crucial to determine its mechanism of action in your experimental system.
Q2: How can I determine the optimal concentration and treatment time for this compound?
A2: The effective concentration and treatment duration for any apoptosis inducer are highly dependent on the cell type and experimental conditions.[3] It is recommended to perform a dose-response experiment with a broad range of concentrations and a time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell model.[4][5] For example, some agents may induce apoptosis within hours, while others may require 24-72 hours of treatment.[5]
Q3: What are potential reasons for not observing apoptosis after treatment with this compound?
A3: Several factors can contribute to a lack of apoptotic response:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to the compound.[4][5] This could be due to mutations in key apoptotic proteins, such as p53, or overexpression of anti-apoptotic proteins like Bcl-2.[1][4]
-
Suboptimal Experimental Conditions: The concentration of the inducer may be too low, or the treatment time may be too short.[5] Conversely, excessively high concentrations can lead to necrosis instead of apoptosis.[3]
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. If possible, verify its activity with a positive control cell line known to be sensitive to apoptosis inducers.
-
Incorrect Detection Method: The chosen assay may not be appropriate for the timing of apoptosis in your system. It is advisable to use multiple assays to confirm apoptosis, such as Annexin V staining for early apoptosis and a caspase activity assay for later stages.[4]
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: Apoptosis and necrosis are distinct forms of cell death with different morphological and biochemical characteristics. Apoptosis is a programmed process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, without significant inflammation. Necrosis, on the other hand, is a form of uncontrolled cell death often caused by injury, resulting in cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.
Assays like Annexin V/Propidium Iodide (PI) staining can differentiate between these processes. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Apoptosis Observed | Cell line is resistant. | - Check the literature for the known sensitivity of your cell line to apoptosis inducers. - Verify the expression and mutation status of key apoptosis-related proteins (e.g., p53, Bcl-2 family). - Use a positive control compound (e.g., staurosporine) to confirm the cell line is capable of undergoing apoptosis. |
| Incorrect compound concentration or treatment time. | - Perform a dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment.[4] | |
| Inactive compound. | - Verify the purity and integrity of the compound if possible (e.g., via HPLC). - Purchase a fresh batch of the compound from a reputable supplier. | |
| High Background Apoptosis in Control | Unhealthy cells. | - Ensure cells are in the logarithmic growth phase and at an appropriate density. - Test for mycoplasma contamination. - Use a lower passage number of cells. |
| Vehicle (e.g., DMSO) toxicity. | - Use the lowest possible concentration of the vehicle. - Include a vehicle-only control in your experiments. | |
| Inconsistent Results | Experimental variability. | - Standardize all experimental parameters, including cell seeding density, treatment conditions, and assay procedures. - Perform experiments in triplicate to ensure reproducibility. |
| Suspected Off-Target Effects | Compound lacks specificity. | - Perform a literature search for known off-targets of similar compounds. - Conduct a kinase panel screen or other off-target profiling assays. - Use a structurally distinct apoptosis inducer with a similar mechanism of action as a control. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and positive control) for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptotic proteins.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells as described in Protocol 1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Caption: A workflow for troubleshooting lack of apoptosis induction.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Apoptosis Inducer 35
Welcome to the technical support center for Apoptosis Inducer 35. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule designed to selectively induce programmed cell death in cancer cells. Its primary mechanism of action is believed to involve the activation of the intrinsic apoptotic pathway. It has been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[1][2]
Q2: My cells are not undergoing apoptosis after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of apoptotic response in your cell line:
-
Inherent or Acquired Resistance: The cell line may possess intrinsic resistance mechanisms or may have developed resistance over time.[3][4]
-
Suboptimal Experimental Conditions: The concentration of this compound may be too low, or the treatment duration may be insufficient to induce apoptosis.[4][5]
-
Cell Line Specific Factors: The genetic background of your cell line, such as the mutation status of key apoptotic regulators (e.g., p53, caspases), can significantly influence its sensitivity to apoptosis inducers.[5][6]
-
Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity.
Q3: How can I determine the optimal concentration and treatment time for this compound in my cell line?
The effective concentration and treatment duration are highly cell-line dependent.[7] It is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific model. A good starting point is to test a range of concentrations (e.g., 1 µM to 50 µM) over various time points (e.g., 12, 24, 48, and 72 hours).
Troubleshooting Guide
Problem 1: No or Low Levels of Apoptosis Observed
If you are not observing the expected levels of apoptosis, consider the following troubleshooting steps:
1. Verify Compound Activity and Experimental Setup:
-
Positive Control: Include a well-characterized apoptosis inducer (e.g., Staurosporine, Camptothecin) to confirm that your experimental setup and apoptosis detection methods are working correctly.[5][8]
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).
2. Optimize Experimental Conditions:
-
Dose-Response and Time-Course: As mentioned in the FAQs, perform a thorough dose-response and time-course experiment. The optimal conditions can vary significantly between cell lines.[4]
3. Investigate Potential Resistance Mechanisms:
-
Expression of Apoptotic Proteins: Analyze the expression levels of key apoptosis-related proteins by Western blot. Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, XIAP) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can confer resistance.[1][9]
-
p53 Status: The tumor suppressor p53 is a critical mediator of apoptosis.[6] Cell lines with mutant or null p53 may exhibit resistance to certain apoptosis inducers.[5]
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in a sensitive and a resistant cancer cell line to illustrate the concept of resistance.
| Cell Line | p53 Status | This compound IC50 (µM) | Notes |
| Sensitive Cell Line A | Wild-Type | 5.2 | |
| Resistant Cell Line B | Mutant | 48.7 | Developed from Cell Line A through continuous exposure to this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Include a positive control for cell death.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
-
Cell Treatment: Treat cells with this compound at the predetermined optimal concentration and time. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.[10]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for assessing changes in the expression of key apoptotic proteins.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[5]
Visualizations
References
- 1. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]
- 3. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 8. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating Inconsistent Results with Apoptosis Inducers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Achieving consistent and reproducible results is paramount in apoptosis research. This guide provides a comprehensive resource for troubleshooting common issues encountered when using apoptosis inducers, with a special focus on the cytokine Interleukin-35 (IL-35), which has emerged as a significant modulator of programmed cell death.
Frequently Asked Questions (FAQs) - General Apoptosis Inducer Troubleshooting
Q1: We are observing high variability in apoptosis induction between experiments. What are the common causes?
Inconsistent results in apoptosis assays can stem from several factors, including:
-
Cell Culture Conditions: Variability in cell density, passage number, and overall cell health can significantly impact the apoptotic response. Avoid over-confluence or under-seeding of cells.[1]
-
Reagent Stability and Concentration: Ensure that the apoptosis inducer is properly stored and has not expired. The potency of chemical inducers can degrade over time. It is also crucial to perform a dose-titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.[2]
-
Insufficient Induction Time: Apoptosis is a dynamic process, and the optimal time for detection can vary depending on the inducer and cell type. A time-course experiment is recommended to identify the ideal incubation period.[3]
-
Improper Sample Handling: Apoptotic cells can become detached and may be lost during washing steps if the supernatant is not collected.[2]
Q2: Our negative control is showing a high level of apoptosis. What could be the issue?
High background apoptosis in negative controls can be attributed to:
-
Cell Health: The cell line itself may be unhealthy or stressed due to culture conditions.
-
Vehicle Effects: If the apoptosis inducer is dissolved in a solvent like DMSO, the vehicle itself might be inducing toxicity at the concentration used. Always include a vehicle-only control.[3]
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis.
Q3: We are not observing any apoptosis after treating our cells with an inducer. What should we check?
A lack of apoptotic response could be due to:
-
Incorrect Assay Timing: The assay may be performed too early or too late to detect the peak of the apoptotic event.
-
Cell Line Resistance: The chosen cell line may be resistant to the specific apoptosis inducer. This can be due to the absence of necessary receptors (for biological inducers) or the expression of anti-apoptotic proteins.[1][4]
-
Reagent Inactivity: The apoptosis inducer may be inactive due to improper storage or degradation. Using a positive control is essential to verify the functionality of the experimental setup.[2]
Experimental Protocols
General Protocol for Induction of Apoptosis with a Chemical Inducer (e.g., Camptothecin)
-
Cell Seeding: Prepare cells in fresh culture medium at a concentration of 0.5 x 10^6 cells/mL in appropriate culture flasks or plates.[3]
-
Inducer Preparation: Prepare a stock solution of the chemical inducer (e.g., 1 mM Camptothecin in DMSO).[3]
-
Treatment: Add the inducer to the cell suspension to achieve the desired final concentration (e.g., 4-6 µM for Camptothecin). Include a vehicle-only negative control.[3]
-
Incubation: Incubate the cells for the predetermined optimal time in a humidified incubator at 37°C with 5% CO2.[3]
-
Harvesting: Harvest the cells by centrifugation for downstream analysis.[3]
Annexin V Staining for Flow Cytometry
-
Cell Preparation: Harvest and wash the cells.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells by flow cytometry.
Quantitative Data Summary
The effective concentration and incubation time for apoptosis inducers are highly dependent on the cell type and the specific compound. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
| Apoptosis Inducer | Mechanism of Action | Typical Concentration Range | Reference |
| Actinomycin D | Inhibits RNA polymerase | 1000X dilution of stock | [5] |
| Camptothecin | Topoisomerase I inhibitor | 4-6 µM | [3] |
| Cycloheximide | Inhibits protein synthesis | 1000X dilution of stock | [5] |
| Dexamethasone | Activates intracellular glucocorticoid receptor | 1000X dilution of stock | [5] |
| Etoposide | Topoisomerase II inhibitor | 1000X dilution of stock |
Focus on Interleukin-35 (IL-35)
Interleukin-35 (IL-35) is a heterodimeric cytokine composed of the EBI3 and IL-12p35 subunits.[6] While initially identified for its immunosuppressive functions, recent studies have revealed its role in cancer, where it can suppress cell growth and increase sensitivity to apoptosis.[6][7]
Overexpression of IL-35 in human cancer cells has been shown to induce G1 phase cell cycle arrest and promote apoptosis by up-regulating Fas and down-regulating cyclinD1, survivin, and Bcl-2.[6]
IL-35 Signaling Pathway
IL-35 signals through a receptor complex that can be a heterodimer of IL-12Rβ2 and gp130, or homodimers of each chain.[7] This signaling activates the JAK/STAT pathway, particularly STAT1 and STAT4.[7]
Caption: IL-35 signaling pathway leading to apoptosis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve inconsistent results in apoptosis induction experiments.
Caption: Decision tree for troubleshooting inconsistent apoptosis results.
General Apoptosis Induction Workflow
This diagram outlines the key stages of a typical experiment designed to induce and measure apoptosis.
Caption: A generalized workflow for an apoptosis induction experiment.
References
- 1. Induction of apoptosis in cells | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. IL-35 over-expression increases apoptosis sensitivity and suppresses cell growth in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-35 as an Emerging Player in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficacy of Apoptosis inducer 35
Welcome to the technical support center for Apoptosis Inducer 35. This resource is designed for researchers, scientists, and drug development professionals to help improve the efficacy of your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as Compound 6) is a multi-targeted inhibitor that has been shown to reduce the expression of key proteins in several signaling pathways, including EGFR, AKT, ERK, and P38-MAPKα.[1][2] By inhibiting these pathways, this compound can suppress the proliferation of cancer cells, cause cell cycle arrest in the S phase, and ultimately induce apoptosis.[1][2]
Q2: Which cell lines are susceptible to this compound?
This compound has been reported to inhibit the proliferation of A549 (non-small cell lung cancer) and Jurkat (T-cell leukemia) cell lines.[1][2] However, the efficacy of any apoptosis inducer can be cell-type dependent.[3] It is recommended to empirically determine the optimal concentration and incubation time for your specific cell line.[3]
Q3: How should I prepare and store a stock solution of this compound?
Q4: What are the key molecular markers to confirm apoptosis induced by this compound?
Given its mechanism of action, key markers to confirm apoptosis would include decreased phosphorylation of EGFR, AKT, ERK, and P38-MAPKα. Additionally, general markers of apoptosis such as cleavage of caspase-3 and PARP, and externalization of phosphatidylserine (B164497) (detected by Annexin V staining) would be indicative of apoptosis induction.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound.
Issue 1: Low or no induction of apoptosis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to identify the EC50. |
| Inappropriate Incubation Time | Conduct a time-course experiment to find the optimal treatment duration. Apoptotic events can be detected as early as a few hours or may require longer incubation (e.g., 6, 12, 24, 48 hours).[4] |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Line Resistance | The cell line you are using may be resistant to this compound. This could be due to mutations in the target pathways or high expression of anti-apoptotic proteins like Bcl-2. Consider using a positive control apoptosis inducer (e.g., Staurosporine) to confirm your experimental setup is working. |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cultures are free from contamination, such as mycoplasma. |
| Incorrect Assay Timing | The timing of your apoptosis assay is critical. If you measure too early, the apoptotic signal may not be detectable. If you measure too late, cells may have already undergone secondary necrosis. |
Issue 2: High background apoptosis in control cells.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your treated samples and is at a non-toxic level (typically <0.1%). |
| Poor Cell Culture Conditions | Maintain optimal cell culture conditions, including consistent temperature, CO2 levels, and humidity. Avoid over-confluency of cells. |
| Harsh Cell Handling | Be gentle during cell passaging and preparation for experiments to avoid inducing mechanical stress and cell death. |
Quantitative Data Presentation
The following tables provide examples of how to structure your quantitative data from dose-response and time-course experiments.
Table 1: Example Dose-Response of this compound on A549 Cells
| Concentration (µM) | % Apoptotic Cells (Annexin V+) | Cell Viability (%) |
| 0 (Vehicle) | 5.2 ± 0.8 | 98.5 ± 1.2 |
| 1 | 15.6 ± 2.1 | 85.3 ± 3.5 |
| 10 | 45.3 ± 4.5 | 52.1 ± 5.0 |
| 50 | 78.9 ± 6.2 | 20.7 ± 4.1 |
| 100 | 85.1 ± 5.5 | 14.3 ± 3.2 |
| Data are represented as mean ± standard deviation from three independent experiments after a 24-hour incubation. |
Table 2: Example Time-Course of Apoptosis Induction with 10 µM this compound on Jurkat Cells
| Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 (Fold Change) |
| 0 | 4.8 ± 0.5 | 1.0 |
| 6 | 25.4 ± 3.3 | 3.2 ± 0.4 |
| 12 | 55.9 ± 5.1 | 8.7 ± 1.1 |
| 24 | 82.3 ± 6.8 | 15.2 ± 2.3 |
| 48 | 75.6 ± 7.2 (Secondary Necrosis) | 12.5 ± 1.9 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using Annexin V/PI Staining
This protocol outlines a method for performing a dose-response experiment and analyzing apoptosis by flow cytometry.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) as your highest concentration of the compound.
-
Cell Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 hours) under standard cell culture conditions.
-
Cell Harvesting: Gently collect the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Western Blotting for Apoptosis Markers
This protocol describes how to detect changes in the expression of key proteins involved in the apoptotic pathway induced by this compound.
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the optimal time. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-EGFR, phospho-AKT, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimizing this compound efficacy.
Caption: Decision tree for troubleshooting low apoptosis.
References
Adjusting incubation time for Apoptosis inducer 35 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Apoptosis Inducer 35 in their experiments. The following information is based on established principles for apoptosis-inducing agents.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with this compound, with a focus on optimizing incubation time.
Question 1: I am not observing any signs of apoptosis after treating my cells with this compound. Where should I begin troubleshooting?
Answer:
A lack of an apoptotic response can be attributed to several factors, including issues with the compound, the cell line, or the experimental protocol. A systematic approach to troubleshooting is recommended:
-
Compound Integrity: Ensure that your stock of this compound has been stored correctly to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.[1]
-
Cell Health and Confluency: Use healthy, low-passage number cells that are free from contamination. The confluency of your cell culture at the time of treatment is also crucial; a confluent monolayer may exhibit altered sensitivity to the inducer.[1][2]
-
Experimental Conditions: The concentration of the inducer and the duration of the treatment are critical variables. It is highly recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell model.[2][3]
-
Positive Control: To validate your experimental setup, include a positive control using a well-characterized apoptosis inducer to confirm that your cells are capable of undergoing apoptosis and that your detection method is working correctly.[2][4]
Question 2: How do I determine the optimal incubation time for this compound in my cell line?
Answer:
The optimal incubation time for inducing apoptosis is highly cell-line dependent and is also influenced by the concentration of the inducer.[5][6] A time-course experiment is the most effective method to determine the ideal incubation period.
-
Experimental Design: Treat your cells with a fixed concentration of this compound and assess markers of apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours).[1][2]
-
Apoptosis Detection: Utilize a reliable method for detecting apoptosis, such as Annexin V/PI staining followed by flow cytometry, to identify early and late-stage apoptotic cells.[2]
-
Data Analysis: The time point at which you observe the highest percentage of apoptotic cells without a significant increase in necrosis is generally considered the optimal incubation time for that specific concentration.
Question 3: I am observing high levels of cell death, but my apoptosis assay results are negative. What could be the issue?
Answer:
Not all cell death is apoptosis. If you are observing significant cell death without the characteristic markers of apoptosis, it is possible that this compound is inducing an alternative cell death pathway, such as necrosis or necroptosis, in your specific cell model.[2]
-
Distinguishing Cell Death Pathways: Utilize assays that can differentiate between apoptosis and other forms of cell death. For example, Annexin V-FITC and propidium (B1200493) iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Morphological Examination: Observe the morphology of the cells under a microscope. Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, whereas necrotic cells often swell and rupture.
Question 4: Can the concentration of this compound affect the optimal incubation time?
Answer:
Yes, the concentration of the apoptosis inducer and the incubation time are interdependent.[3][5]
-
High Concentrations: Higher concentrations of an inducer may lead to a more rapid induction of apoptosis, and therefore may require shorter incubation times.
-
Low Concentrations: Conversely, lower concentrations may necessitate longer incubation periods to achieve a significant apoptotic response.[3]
It is crucial to perform both dose-response and time-course experiments to identify the optimal combination of concentration and incubation time for your experimental goals.
Data Presentation
Table 1: General Guidelines for Dose-Response and Time-Course Experiments
| Parameter | Recommendation | Rationale |
| Concentration Range | Test a broad range of concentrations (e.g., logarithmic dilutions) based on any available literature for similar compounds. | To identify the effective concentration range and determine the IC50 (half-maximal inhibitory concentration). |
| Incubation Times | Assess multiple time points (e.g., 6, 12, 24, 48, 72 hours).[1][2] | Apoptotic events occur over a specific time course that can vary significantly between cell lines.[5][6] |
| Controls | Include an untreated control, a vehicle control (if the inducer is dissolved in a solvent like DMSO), and a positive control with a known apoptosis inducer.[2][3][4] | To establish a baseline, control for solvent effects, and validate the experimental system. |
| Cell Confluency | Maintain a consistent and sub-confluent cell density (e.g., 70-80%) at the start of the experiment.[1] | Cell density can influence the cellular response to stimuli. |
Experimental Protocols
Protocol: Time-Course Analysis of Apoptosis Induction by Flow Cytometry
This protocol outlines a general procedure for determining the optimal incubation time for this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of analysis.
-
Treatment: Treat the cells with a predetermined concentration of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
Cell Harvesting: At each time point, harvest the cells, including any floating cells in the supernatant.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[2]
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Workflow for optimizing incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 4. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. promega.jp [promega.jp]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Validation & Comparative
A Comparative Guide to Apoptosis Inducers: WZ35 vs. Staurosporine, Etoposide, and TRAIL
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic curcumin (B1669340) analog WZ35 with other well-established apoptosis inducers: Staurosporine (B1682477), Etoposide, and TNF-related apoptosis-inducing ligand (TRAIL). This comparison is intended to assist researchers in selecting the appropriate tool for their studies in apoptosis and cancer biology.
Introduction to Apoptosis Inducers
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. The ability to experimentally induce apoptosis is a cornerstone of cancer research and drug development. Apoptosis inducers are a broad class of molecules that can trigger this process through various cellular mechanisms. This guide focuses on WZ35, a compound that has demonstrated potent pro-apoptotic effects, and compares its performance and mechanism of action against three widely used inducers: Staurosporine, a broad-spectrum kinase inhibitor; Etoposide, a topoisomerase II inhibitor; and TRAIL, a member of the tumor necrosis factor (TNF) superfamily.
Mechanism of Action and Signaling Pathways
The selected apoptosis inducers operate through distinct signaling cascades, converging on the activation of caspases, the executioners of apoptosis.
WZ35 , a mono-carbonyl analog of curcumin, primarily induces apoptosis through the generation of reactive oxygen species (ROS)[1][2][3]. This oxidative stress triggers both the c-Jun N-terminal kinase (JNK)-mitochondrial pathway and the endoplasmic reticulum (ER) stress pathway, leading to caspase activation and cell death[1][2].
Staurosporine , a potent but non-selective protein kinase inhibitor, induces apoptosis in a wide range of cell types[4][5]. Its mechanism can involve both caspase-dependent and caspase-independent pathways[6]. In many cell types, it triggers the intrinsic apoptosis pathway by inducing the release of cytochrome c from the mitochondria[4].
Etoposide is a topoisomerase II inhibitor that causes DNA double-strand breaks[7][8]. This DNA damage activates a cellular response that can lead to cell cycle arrest and apoptosis, often involving the tumor suppressor protein p53[8][9]. The apoptotic signal is primarily transduced through the intrinsic mitochondrial pathway[9][10].
TRAIL induces apoptosis by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface[11][12][13]. This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8, initiating the extrinsic apoptosis pathway[12][13][14]. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which engages the mitochondrial pathway to amplify the apoptotic signal[15].
Signaling Pathway Diagrams
References
- 1. ROS generation mediates the anti-cancer effects of WZ35 via activating JNK and ER stress apoptotic pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS generation mediates the anti-cancer effects of WZ35 via activating JNK and ER stress apoptotic pathways in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Intracellular Reactive Oxygen Species Mediates the Anti-Cancer Effects of WZ35 via Activating Mitochondrial Apoptosis Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 9. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRAIL/Apo-2L: Mechanisms and Clinical Applications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular mechanisms of TRAIL: apoptosis through mitochondrial-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Apoptosis Inducers: Staurosporine vs. A Novel Inducer
For researchers, scientists, and drug development professionals, selecting the appropriate apoptosis inducer is a critical decision in experimental design. This guide provides a framework for comparing the well-established, broad-spectrum kinase inhibitor, Staurosporine, to a hypothetical novel compound, herein referred to as Apoptosis Inducer 35.
While "this compound" does not correspond to a specifically identified compound in publicly available scientific literature, this guide will serve as a template for researchers to evaluate any new potential apoptosis-inducing agent against the benchmark, Staurosporine. The principles and experimental protocols outlined are universally applicable for such a comparative analysis.
Introduction to Apoptosis Induction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The ability to selectively induce apoptosis in target cell populations is a cornerstone of many therapeutic strategies and research investigations.
Staurosporine , a natural alkaloid, is a potent but non-selective inhibitor of protein kinases.[1] Its ability to induce apoptosis in a wide variety of cell types has made it a common positive control in apoptosis assays.[2] However, its lack of specificity can be a significant drawback in targeted research.
This compound represents a novel, potentially more specific, agent. The goal of this guide is to provide the means to rigorously assess its performance relative to Staurosporine.
Mechanism of Action
Staurosporine induces apoptosis through both caspase-dependent and caspase-independent pathways.[3][4] Its primary mechanism involves the broad inhibition of protein kinases, which disrupts intracellular signaling cascades, leading to the activation of apoptotic machinery.[1] This can involve the activation of c-Jun N-terminal kinase (JNK), caspase-3, and the modulation of transcription factors like AP-1 and NF-κB.[1]
A novel Apoptosis Inducer would ideally have a more defined mechanism of action, such as targeting a specific protein or pathway involved in apoptosis regulation. For instance, a compound identified as "compound 35" in one study was found to be a PI3Kα inhibitor that induces S phase cell cycle arrest and apoptosis. Another compound, "WZ35," a curcumin (B1669340) analog, was shown to induce apoptosis through the generation of reactive oxygen species (ROS). A thorough investigation into the mechanism of a new inducer is paramount.
Comparative Performance Data
A direct comparison of efficacy requires quantitative analysis across various parameters. The following tables provide a template for summarizing such data.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Staurosporine IC50 | This compound IC50 |
| MGC803 (Gastric Cancer) | 54 ng/ml (24h), 23 ng/ml (48h)[5] | Data to be determined |
| SGC7901 (Gastric Cancer) | 61 ng/ml (24h), 37 ng/ml (48h)[5] | Data to be determined |
| Neuroblastoma (SH-SY5Y, NB69, IMR-5, IMR-32) | ~100 nM | Data to be determined |
| U-937 (Leukemic) | ~0.5 µM - 1 µM[6] | Data to be determined |
| MDA-MB-231 (Breast Cancer) | <0.5 µM[7] | Data to be determined |
Table 2: Comparison of Apoptotic Induction
| Parameter | Staurosporine | This compound |
| Cell Line | U-937[6] | Data to be determined |
| Treatment | 1 µM for 24 hours[6] | Data to be determined |
| % Early Apoptotic Cells | ~2-fold increase over control[6] | Data to be determined |
| % Late Apoptotic Cells | ~5-fold increase over control[6] | Data to be determined |
| Total Apoptosis | 38%[6] | Data to be determined |
| Caspase-3 Activation | Detected as early as 3 hours[2] | Data to be determined |
Signaling Pathways
Visualizing the signaling pathways affected by each compound is crucial for understanding their mechanisms.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
1. Cell Culture and Treatment
-
Cell Lines: Select a panel of relevant cancer and non-cancerous cell lines.
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a predetermined density (e.g., 2.5 x 10^5 cells/ml) and allow them to adhere overnight.[5] Treat cells with a range of concentrations of Staurosporine and this compound for various time points (e.g., 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
2. Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase, which reflects cell viability.
-
Procedure:
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Procedure:
-
Harvest cells after treatment.
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
4. Caspase Activity Assay
-
Principle: This assay measures the activity of specific caspases (e.g., caspase-3) using a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent molecule.
-
Procedure:
-
Lyse treated cells to release cellular proteins.
-
Add the cell lysate to a reaction buffer containing the caspase substrate (e.g., DEVD-AFC for caspase-3).
-
Incubate and measure the fluorescence using a fluorometer.
-
5. Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP, activated caspases).
-
Procedure:
-
Extract total protein from treated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
Staurosporine remains a valuable tool for inducing apoptosis in a research setting due to its potency and broad applicability. However, its lack of specificity is a significant limitation for studies requiring targeted effects. A novel apoptosis inducer, such as the hypothetical "this compound," would be superior if it demonstrates comparable or greater efficacy with a more defined and specific mechanism of action. The experimental framework provided in this guide offers a robust methodology for making such a determination, enabling researchers to make informed decisions about the most appropriate tools for their scientific inquiries.
References
- 1. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Enzo Life Sciences Apoptosis inducer set (1 Set), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Apoptosis Inducer compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Apoptotic Effects of Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of Staurosporine (B1682477) with other well-established apoptosis inducers, supported by experimental data. Detailed methodologies for key validation assays are included to facilitate the replication and validation of these findings in your own research.
Introduction to Staurosporine: A Potent Inducer of Apoptosis
Staurosporine is a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus. It is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases[1]. By inhibiting a wide range of kinases, Staurosporine disrupts intracellular signaling pathways that are crucial for cell survival, proliferation, and differentiation, ultimately leading to the induction of apoptosis in a wide variety of cell types[2][3]. Its robust and consistent pro-apoptotic activity has made it a widely used positive control in apoptosis research.
The mechanism of Staurosporine-induced apoptosis is complex and can involve both caspase-dependent and caspase-independent pathways[2]. A primary mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway. This is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3[4][5]. The activation of these caspases leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis[3].
Comparative Analysis of Pro-Apoptotic Activity
The efficacy of Staurosporine as an apoptosis inducer is often compared to other agents that trigger programmed cell death through different mechanisms. This section provides a quantitative comparison with Etoposide, a topoisomerase II inhibitor, and Camptothecin, a topoisomerase I inhibitor.
Table 1: Comparative IC50 Values for Apoptosis Induction
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Staurosporine, Etoposide, and Camptothecin in various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Staurosporine IC50 (µM) | Etoposide IC50 (µM) | Camptothecin IC50 (µM) | Reference(s) |
| HeLa | Not explicitly stated, but effective at inducing apoptosis at various concentrations. | Not explicitly stated, but effective at inducing apoptosis at various concentrations. | Not explicitly stated, but effective at inducing apoptosis at various concentrations. | [6] |
| Jurkat | Potent initiator of apoptosis at high concentrations. | Low percentage of cell death at tested concentrations. | Not explicitly stated. | [7] |
| HepG2 | 0.04 | Not available | Not available | [8] |
| MCF-7 | 0.5 | Not available | Not available | [8] |
| HCT-116 | 8.4 | Not available | Not available | [9] |
| LOX IMVI | 1.6 | Not available | Not available | [9] |
| HT29 | Not available | Not available | 0.037 - 0.048 | [10] |
| SKOV3 | Not available | Not available | 0.037 - 0.048 | [10] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Table 2: Comparison of Apoptosis Induction and Caspase Activation
This table provides a qualitative and quantitative comparison of the apoptotic effects and caspase activation profiles of Staurosporine and Etoposide.
| Feature | Staurosporine | Etoposide | Reference(s) |
| Mechanism | Broad-spectrum protein kinase inhibitor | Topoisomerase II inhibitor | [1][11] |
| Apoptosis Induction | Potent inducer in a wide range of cell lines. | Induces apoptosis, but can be less potent than Staurosporine in some cell lines. | [7][12] |
| Caspase Activation | Activates both initiator (caspase-9) and executioner (caspase-3, -7) caspases. Higher cleavage of caspase-8 and -3 compared to Etoposide in some contexts. | Activates initiator (caspase-9) and executioner (caspase-3, -7) caspases. Higher processing of caspase-9 and -7 compared to Staurosporine in some contexts. | [6] |
| PARP Cleavage | Induces cleavage of PARP. | Induces cleavage of PARP. | [12] |
| Cell Cycle Arrest | Can induce G2/M phase arrest. | Can induce G2/M phase arrest. | [13] |
Experimental Protocols
Detailed methodologies for key experiments used to validate the pro-apoptotic effects of compounds like Staurosporine are provided below.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with Staurosporine (e.g., 1 µM for 3-6 hours) or other compounds. Include an untreated control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.
Principle: The assay utilizes a substrate, such as DEVD, conjugated to a fluorophore (e.g., AMC) or a luminogenic molecule. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorophore or generating a luminescent signal that is proportional to the enzyme activity.
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate and treat with Staurosporine or other inducers to trigger apoptosis. Include untreated controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blotting for PARP Cleavage
This technique is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Principle: Full-length PARP (approximately 116 kDa) is a substrate for activated caspase-3 and -7. During apoptosis, PARP is cleaved into an 89 kDa and a 24 kDa fragment. Western blotting with an antibody that recognizes both the full-length and the cleaved fragments can be used to visualize this event.
Protocol:
-
Protein Extraction:
-
Treat cells with apoptosis inducers and harvest them.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
The appearance of the 89 kDa cleaved PARP fragment is indicative of apoptosis.
-
Visualizations
Signaling Pathway of Staurosporine-Induced Apoptosis
Caption: Intrinsic pathway of Staurosporine-induced apoptosis.
Experimental Workflow for Validating Apoptosis
Caption: General workflow for validating pro-apoptotic effects.
References
- 1. promega.es [promega.es]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What's the difference between staurosporine and camptothecin? | AAT Bioquest [aatbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Synergistic Potential of Apoptosis Inducer 35 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic potential of Apoptosis Inducer 35, a potent PI3Kα inhibitor, when used in combination with other conventional chemotherapy drugs. While direct synergistic studies on this compound are not yet available in published literature, this document extrapolates its potential based on extensive research on the synergistic effects of other PI3Kα inhibitors with established chemotherapeutic agents. The data presented herein is derived from studies on representative PI3K inhibitors and serves as a guide for prospective research and development in combination cancer therapies.
Introduction to this compound
This compound is an imidazo[1,2-a]pyridine (B132010) derivative identified as a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα)[1][2]. Its mechanism of action involves the induction of S-phase cell cycle arrest and subsequent apoptosis in cancer cells, particularly those with PIK3CA mutations[1][3]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[4][5]. By inhibiting PI3Kα, this compound effectively curtails these pro-survival signals, making cancer cells more susceptible to the cytotoxic effects of other therapeutic agents.
Synergistic Effects of PI3Kα Inhibition with Chemotherapy
The constitutive activation of the PI3K/AKT pathway is a known mechanism of resistance to conventional chemotherapy[4][6]. Therefore, combining a PI3Kα inhibitor like this compound with standard chemotherapeutic drugs presents a rational strategy to overcome resistance and enhance therapeutic efficacy. Preclinical studies have consistently demonstrated that PI3K inhibitors can act synergistically with a variety of chemotherapeutic agents, including platinum-based drugs, taxanes, and anthracyclines, across different cancer types[7][8][9][10].
Quantitative Analysis of Synergy
The following tables summarize the synergistic effects observed in preclinical studies combining PI3K inhibitors with conventional chemotherapy drugs. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergy of PI3K Inhibitors with Platinum-Based Chemotherapy
| PI3K Inhibitor | Chemotherapy Drug | Cancer Type | Cell Line(s) | Combination Index (CI) | Key Findings | Reference |
| PI-103 (Dual PI3K/mTOR inhibitor) | Cisplatin | Liposarcoma | SW872, SW982 | < 1 (Synergistic) | Combination significantly increased cell death compared to single agents. | [7][9] |
| BKM120 (Pan-PI3K inhibitor) | Cisplatin | Non-Small Cell Lung Cancer | A549 | Not explicitly stated, but synergistic reduction in viability reported | Combination decreased cell viability by approximately 50%. | [8] |
| LY3023414 (Dual PI3K/mTOR inhibitor) | Carboplatin (B1684641) | Endometrial Carcinoma | HEC-1A | < 1 (Synergistic) | Synergistically inhibited proliferation and promoted apoptosis. | [11] |
Table 2: Synergy of PI3K Inhibitors with Taxanes
| PI3K Inhibitor | Chemotherapy Drug | Cancer Type | In Vivo Model | Key Findings | Reference |
| Alpelisib (PI3Kα-specific inhibitor) | Paclitaxel (B517696) | Breast Cancer | Not specified | Showed partial response or stable disease in 14 out of 18 patients previously treated with paclitaxel. | [12] |
| AZD8186 (PI3Kβ-specific inhibitor) | Paclitaxel | Triple-Negative Breast Cancer | In vivo models | Improved efficacy when combined with paclitaxel and anti-PD1 therapy. | [13] |
Table 3: Synergy of PI3K Inhibitors with Other Chemotherapies
| PI3K Inhibitor | Chemotherapy Drug | Cancer Type | Cell Line(s) | Combination Index (CI) | Key Findings | Reference |
| PI-103 (Dual PI3K/mTOR inhibitor) | Doxorubicin | Liposarcoma | SW872, SW982 | < 1 (Synergistic) | Strong synergistic activity in growth inhibition. | [7][9] |
| BKM120 (Pan-PI3K inhibitor) | 5-Fluorouracil (5-FU) | Non-Small Cell Lung Cancer | H460, A549 | < 1 (Synergistic) | Significantly reduced viability and induced apoptosis in NSCLC cells while sparing normal cells. | [8] |
Signaling Pathways and Experimental Workflows
The synergistic interaction between PI3K inhibitors and chemotherapy is rooted in their complementary effects on cancer cell signaling pathways.
Caption: PI3K inhibitor and chemotherapy synergy pathway.
The diagram above illustrates how chemotherapy induces DNA damage, leading to apoptosis. Concurrently, this compound inhibits the PI3K/AKT/mTOR pathway, which promotes cell survival and resistance to apoptosis. The dual action results in enhanced cancer cell death.
Caption: Workflow for assessing drug synergy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synergy studies. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, and their combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the drugs as described for the viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, chemotherapy alone, and the combination.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
While direct experimental data on the synergistic effects of this compound with other chemotherapies is pending, the wealth of evidence for other PI3Kα inhibitors strongly supports its potential as a valuable component of combination cancer therapy. The inhibition of the PI3K/AKT survival pathway is a proven strategy to sensitize cancer cells to the cytotoxic effects of conventional treatments. Further preclinical and clinical investigations are warranted to define the optimal combinations and clinical applications of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 6. Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of targeted PI3K signaling inhibition and chemotherapy in liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors [mdpi.com]
- 9. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effects of a combined treatment of PI3K/mTOR dual inhibitor LY3023414 and carboplatin on human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Apoptosis Induction: A Comparative Guide to Common Inducers
Researchers and drug development professionals often rely on apoptosis-inducing agents to study programmed cell death and develop novel therapeutics. While a specific agent, "Apoptosis Inducer 35," lacks publicly available cross-laboratory validation studies, a comparative analysis of well-established apoptosis inducers can provide valuable insights into their mechanisms and experimental applications. This guide offers an objective comparison of common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Apoptosis Inducers
The efficacy and mechanism of apoptosis induction can vary significantly between different compounds. The choice of inducer is critical and depends on the specific research question and cell type. Below is a summary of commonly used apoptosis inducers, their mechanisms of action, and typical working concentrations.
| Inducer | Mechanism of Action | Typical Working Concentration | Target Pathway |
| Staurosporine | Broad-spectrum protein kinase inhibitor. | 50 - 200 nM | Intrinsic & Extrinsic Pathways |
| Camptothecin | Topoisomerase I inhibitor, leading to DNA damage.[1] | 2 - 10 µM | Intrinsic Pathway (p53-dependent) |
| Etoposide | Topoisomerase II inhibitor, causing DNA strand breaks.[1][2] | 10 - 50 µM | Intrinsic Pathway (p53-dependent) |
| Actinomycin D | Inhibits RNA polymerase, leading to transcriptional arrest.[1] | 0.1 - 1 µg/mL | Intrinsic Pathway |
| Tumor Necrosis Factor-α (TNF-α) | Cytokine that binds to TNF receptors, initiating the extrinsic pathway. | 10 - 100 ng/mL | Extrinsic Pathway |
| TRAIL (TNF-related apoptosis-inducing ligand) | Ligand that binds to death receptors DR4 and DR5.[3] | 10 - 200 ng/mL | Extrinsic Pathway |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to assess apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a common flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Cells of interest
-
Apoptosis inducer of choice
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired apoptosis inducer for the indicated time and concentration. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Materials:
-
Caspase-3/7 substrate (e.g., a luminogenic or fluorogenic substrate)
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Lysis Buffer
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Cells of interest
-
Apoptosis inducer of choice
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with the apoptosis inducer.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
Signaling Pathways and Experimental Workflow
Visualizing the complex interactions within apoptotic pathways and the experimental process can aid in understanding and planning experiments.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Caption: General workflow for apoptosis detection assays.
References
A Comparative Analysis of Small Molecule Apoptosis Inducers and TRAIL Pathway Activators in Oncology Research
For Immediate Publication
Introduction to Apoptosis Induction Strategies
Targeting apoptosis is a promising strategy in cancer therapy. Two distinct approaches involve the use of small molecule inhibitors that target intracellular signaling pathways and biological agents that activate extrinsic death receptor pathways. Apoptosis Inducer X represents a class of multi-targeted small molecule inhibitors that can simultaneously block key survival signaling pathways such as EGFR, PI3K/AKT, and MAPK, thereby inducing apoptosis and cell cycle arrest. In contrast, TRAIL pathway activators, such as recombinant human TRAIL (rhTRAIL) and agonistic monoclonal antibodies against TRAIL receptors (e.g., Mapatumumab, Lexatumumab), trigger apoptosis through the extrinsic pathway by binding to death receptors DR4 and DR5 on the cancer cell surface.
Comparative Performance and Efficacy
The decision to pursue a small molecule inhibitor versus a TRAIL pathway activator often depends on the specific cancer type, its genetic makeup, and resistance mechanisms. The following table summarizes quantitative data from various studies to facilitate a comparison between these two approaches.
| Inducer Type | Compound/Agent | Cancer Cell Line | IC50 / EC50 | Apoptosis Induction (%) | Citation |
| Small Molecule Apoptosis Inducer | Navitoclax (ABT-263) | H146 (SCLC) | 110 nM | Not specified | [1] |
| Navitoclax (ABT-263) | DMS-79 (SCLC) | 0.44 µM | Not specified | [2] | |
| AT-101 | Jurkat T-cell Leukemia | 1.9 µM | Not specified | [3] | |
| AT-101 | U937 (Histiocytic Lymphoma) | 2.4 µM | Not specified | [3] | |
| AT-101 | NCI-H522 (Lung Adenocarcinoma) | 7 µM (GI50) | 52.66% (at 7 µM) | [4] | |
| TRAIL Pathway Activator | Mapatumumab | Various Solid Tumors | Not Applicable (Dosed at mg/kg) | Stable disease in 12/41 patients | [3][5] |
| Lexatumumab + Cisplatin | ACHN (Renal Cell Carcinoma) | Synergistic cytotoxicity | Significant increase vs. single agents | [6][7] | |
| rhTRAIL + ONC201 | MDA-MB-361 (Breast Cancer) | Synergistic growth reduction | Converts anti-proliferative to apoptotic response | [8] |
Signaling Pathways: A Visual Comparison
The mechanisms of action for Apoptosis Inducer X and TRAIL pathway activators are fundamentally different, as illustrated in the following signaling pathway diagrams.
Experimental Protocols
Accurate and reproducible experimental design is critical for the comparative evaluation of apoptosis inducers. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the presence and changes in the levels of key apoptosis-related proteins.
-
Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for a robust comparison of different apoptosis inducers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic AT-101 exhibits anti-tumor and anti-metastasis activity in lung adenocarcinoma cells by the IAPs/ caspase-dependent apoptosis and p65-NFƙB cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Jurkat cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 8. aacrjournals.org [aacrjournals.org]
Validating Apoptosis Inducer 35: A Guide to Specificity and Comparison
A Note on Nomenclature: The term "Apoptosis Inducer 35" is not a unique identifier for a single chemical entity. Scientific literature and commercial catalogs use this designation for different molecules, including a PI3Kα inhibitor referred to as "compound 35," a multi-targeted inhibitor of EGFR/AKT/ERK/p38-MAPKα, and a peptide fragment of amyloid-beta (Aβ31-35). This guide will focus on the best-characterized of these, the novel PI3Kα inhibitor compound 35 , as a case study for validating target specificity.
This guide provides researchers, scientists, and drug development professionals with a framework for assessing the specificity of a targeted apoptosis inducer. We will compare the performance of the imidazo[1,2-a]pyridine-based PI3Kα inhibitor, compound 35, with other well-known alternatives and provide supporting experimental methodologies.
Introduction to Compound 35
Compound 35 is a novel, potent inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα)[1]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention[2][3][4]. By inhibiting PI3Kα, compound 35 disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with PIK3CA mutations[1][5].
Comparative Analysis of PI3Kα Inhibitors
To validate the specificity of a targeted inhibitor, it is crucial to compare its activity against its intended target with its activity against other related and unrelated targets. The following table summarizes the inhibitory activity of compound 35 and compares it with other known PI3K inhibitors, including the FDA-approved PI3Kα-specific inhibitor Alpelisib and the pan-PI3K inhibitor Buparlisib.
| Compound | Primary Target | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| Compound 35 | PI3Kα | 150 | Not Reported | Not Reported | Not Reported | [1] |
| Alpelisib (BYL719) | PI3Kα | 5 | 1,200 | 290 | 250 | [3] |
| Buparlisib (BKM120) | Pan-Class I PI3K | 52 | 166 | 116 | 262 | [6] |
| Copanlisib (BAY 80-6946) | Pan-Class I PI3K (α/δ preference) | 0.5 | 3.7 | 0.7 | 6.4 | [7] |
| Idelalisib (CAL-101) | PI3Kδ | 820 | 8,600 | 2.5 | 4,000 | [3] |
Note: The lack of reported data for Compound 35 against other PI3K isoforms highlights a critical gap in its specificity profile that would need to be addressed in further studies.
Experimental Protocols for Specificity Validation
Validating the specificity of an apoptosis inducer like compound 35 involves a multi-faceted approach, combining biochemical assays to determine direct target engagement and potency with cell-based assays to confirm the on-target mechanism of action and downstream effects.
In Vitro PI3Kα Kinase Activity Assay (Luminescence-Based)
This biochemical assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα. The ADP-Glo™ Kinase Assay is a common method.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction depletes ATP and produces ADP. After the reaction, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used to generate a luminescent signal with luciferase. The light output is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound 35 in DMSO.
-
Perform serial dilutions of Compound 35 in the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[8].
-
Reconstitute recombinant human PI3Kα enzyme (p110α/p85α) and the lipid substrate (e.g., PIP2) in the appropriate buffer as per the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted Compound 35 or DMSO (vehicle control) to the wells.
-
Add 2 µL of PI3Kα enzyme and 2 µL of lipid substrate mixture to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound 35 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
This assay confirms that the compound induces apoptosis in a cellular context by detecting key protein markers of the apoptotic cascade.
Principle: During apoptosis, executioner caspases like caspase-3 are activated through cleavage. Activated caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Detecting the cleaved forms of caspase-3 and PARP by Western blot is a reliable indicator of apoptosis[9][10].
Protocol:
-
Cell Culture and Treatment:
-
Seed T47D breast cancer cells (which have a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound 35 (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. Include a positive control for apoptosis, such as staurosporine.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, total AKT, phospho-AKT (as a marker of PI3K pathway inhibition), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities. A dose-dependent increase in cleaved PARP and cleaved caspase-3, coupled with a decrease in phospho-AKT, would confirm that Compound 35 inhibits the PI3K pathway and induces apoptosis.
-
Visualizing Pathways and Workflows
PI3K/AKT Signaling Pathway and Inhibition
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promega.de [promega.de]
- 9. youtube.com [youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Safe Disposal of Apoptosis-Inducing Agents in a Laboratory Setting
The responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. For researchers and drug development professionals utilizing apoptosis-inducing agents, understanding the proper disposal procedures is not just a matter of regulatory compliance, but a critical component of operational safety. While "Apoptosis inducer 35" is not a specifically identified chemical compound in widely recognized chemical inventories, the principles of safe handling and disposal apply to the broad class of substances used to trigger programmed cell death.
Commercially available apoptosis inducer kits, such as those from Millipore-Sigma, Merck, and Abcam, typically contain a panel of well-characterized and potent compounds.[1] These kits often include agents like Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone, and Etoposide, which are classified as highly toxic, carcinogenic, mutagenic, and teratogenic. Due to the hazardous nature of these chemicals, strict adherence to disposal protocols is essential to mitigate risks to personnel and the environment.
General Disposal Procedures for Apoptosis-Inducing Agents
Given the hazardous characteristics of most apoptosis inducers, they must be disposed of as hazardous chemical waste. The following step-by-step guide outlines the general procedures for the proper disposal of these agents. However, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.
Step 1: Personal Protective Equipment (PPE)
Before handling any hazardous chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Items contaminated with apoptosis inducers, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or cell culture media containing apoptosis inducers should be collected in a separate, leak-proof, and chemically resistant hazardous waste container. Do not mix incompatible chemicals.
Step 3: Waste Container Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "Actinomycin D," "Camptothecin")
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The Principal Investigator's name and lab location
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Arrange for Pickup and Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of these chemicals down the drain or in the regular trash.
Hazard Summary of Common Apoptosis Inducers
The following table summarizes the key hazards associated with common apoptosis-inducing agents found in laboratory kits. This information is critical for risk assessment and safe handling.
| Compound | Key Hazards |
| Actinomycin D | Highly toxic, Carcinogenic, Mutagenic |
| Camptothecin | Toxic, Irritant |
| Cycloheximide | Highly toxic, Teratogenic |
| Dexamethasone | Teratogenic |
| Etoposide | Carcinogenic, Mutagenic, Teratogenic |
This table provides a summary of potential hazards. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.
Experimental Protocol: Induction of Apoptosis for In Vitro Studies
To study the effects of apoptosis-inducing agents, researchers often follow a protocol similar to the one outlined below. This example describes the use of Camptothecin to induce apoptosis in a cell culture model.[2]
Materials:
-
A cell line susceptible to apoptosis induction (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
1 mM stock solution of Camptothecin in DMSO
-
Tissue culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection assay kit (e.g., Annexin V staining)
Procedure:
-
Cell Seeding: Plate the cells in fresh complete culture medium at a density of 0.5 x 10^6 cells/mL in tissue culture flasks or plates.[2]
-
Treatment: Add Camptothecin from the 1 mM stock solution to the cell suspension to achieve a final concentration of 4-6 µM. For a negative control, add an equivalent volume of DMSO to a separate culture.[2]
-
Incubation: Incubate the cells for a predetermined time optimal for the specific cell type in a humidified incubator at 37°C with 5% CO2. A time-course experiment is recommended to determine the optimal incubation period.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Apoptosis Analysis: Proceed with an appropriate assay to evaluate the induction of apoptosis, following the manufacturer's instructions for the chosen apoptosis detection kit.
Visualizing Apoptosis: The Extrinsic Signaling Pathway
The diagram below illustrates the extrinsic pathway of apoptosis, a common mechanism initiated by many apoptosis-inducing agents that act on cell surface death receptors.
Caption: A diagram of the extrinsic apoptosis pathway.
By adhering to these safety and disposal guidelines, and with a clear understanding of the experimental protocols and underlying biological pathways, researchers can safely and effectively utilize apoptosis-inducing agents in their critical work.
References
Personal protective equipment for handling Apoptosis inducer 35
Disclaimer: The following guidelines provide essential safety and logistical information for handling apoptosis-inducing agents in a research setting. As "Apoptosis inducer 35" does not correspond to a specific, universally recognized chemical entity, this document addresses the general procedures for a class of potent, often cytotoxic, compounds. Researchers must consult the manufacturer-specific Safety Data Sheet (SDS) for detailed information on the particular agent in use.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of apoptosis inducers, thereby building a foundation of trust in laboratory safety and chemical management.
Immediate Safety and Personal Protective Equipment (PPE)
Apoptosis inducers are designed to trigger programmed cell death and are often potent cytotoxic agents.[1][2] Therefore, stringent adherence to safety protocols is paramount to minimize exposure to laboratory personnel. Exposure can occur through skin contact, inhalation of aerosols, or accidental ingestion.[1][2]
1.1. Engineering Controls:
-
Chemical Fume Hood: All handling of concentrated stock solutions and powder forms of apoptosis inducers should be conducted in a certified chemical fume hood to prevent the inhalation of aerosols or dust.
-
Biological Safety Cabinet (BSC): For cell culture applications, manipulations should be performed in a Class II BSC to maintain sterility and provide operator protection.
1.2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential when handling these compounds.[3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | 2 pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) with the outer glove covering the gown cuff. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or splash.[3][5] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye exposure from splashes. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Offers a broader area of protection for the face.[3] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be required when handling powders outside of a fume hood, as determined by a risk assessment. | Protects against the inhalation of fine particles.[4][5] |
Operational Plan: From Receipt to Use
A systematic workflow ensures safety and maintains the integrity of the apoptosis-inducing agent.
2.1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE when unpacking.[3]
-
Store the compound according to the manufacturer's instructions, which may include specific temperature (e.g., -20°C or -80°C), light, and humidity requirements.
-
Ensure the storage location is clearly labeled with appropriate hazard warnings.
2.2. Experimental Protocol: Preparation of Stock Solutions
-
Preparation: Before starting, assemble all necessary materials, including the apoptosis inducer, solvent (e.g., DMSO), sterile microcentrifuge tubes, and pipettes, inside the chemical fume hood.
-
Weighing: If working with a powder, carefully weigh the required amount on an analytical balance inside the fume hood. Use a disposable weighing boat.
-
Solubilization: Add the appropriate volume of solvent to the powder to achieve the desired stock concentration.
-
Mixing: Gently vortex or pipette to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Storage: Store the aliquots at the recommended temperature.
Disposal Plan
Proper disposal of apoptosis inducers and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation: All materials that have come into contact with the apoptosis inducer are considered hazardous waste. This includes:
-
Gloves, gowns, and other disposable PPE.
-
Pipette tips, microcentrifuge tubes, and other plasticware.
-
Paper towels and bench protectors.
-
Excess or expired chemical stocks.
3.2. Disposal Procedures:
-
Solid Waste: All contaminated solid waste should be collected in a designated, labeled, and sealed hazardous waste container (e.g., a yellow chemotherapy waste bag or a rigid container).
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, labeled, and leak-proof hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. This may involve soaking in a suitable inactivating agent or a thorough cleaning with soap and water, followed by appropriate rinsing. Consult the SDS for recommended decontamination procedures.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of chemical and cytotoxic waste.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with apoptosis-inducing agents, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
